molecular formula C15H16O4S2 B090914 Ditosylmethane CAS No. 15310-28-8

Ditosylmethane

Cat. No.: B090914
CAS No.: 15310-28-8
M. Wt: 324.4 g/mol
InChI Key: XLOXYWLRAKCDQL-UHFFFAOYSA-N
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Description

Ditosylmethane, also known as Bis(p-toluenesulfonyl)methane, is a high-purity chemical compound supplied for research applications. This molecule, with the molecular formula C 15 H 16 O 4 S 2 and a molecular weight of 324.41 g/mol , is characterized by a central methane group flanked by two p-toluenesulfonyl moieties . Its structure makes it a valuable synthetic building block, particularly as a precursor for the introduction of methylene bridges in organic synthesis and for the preparation of various complex molecular architectures. The compound is a white to off-white crystalline solid with a melting point range of 137°C to 139°C . Researchers utilize this ditosylate derivative in nucleophilic substitution reactions, cyclization studies, and in the development of pharmaceuticals and materials science. It is also employed as a starting material for generating sulfonyl-stabilized carbanions, which can undergo subsequent alkylation or condensation reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXYWLRAKCDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298354
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
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URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15310-28-8
Record name 15310-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is a valuable building block in organic synthesis, often utilized for the introduction of a methylene group flanked by two electron-withdrawing tosyl moieties. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. The synthesis is achieved through the nucleophilic substitution reaction of sodium p-toluenesulfinate with a suitable methylene dihalide. This document outlines a detailed experimental protocol for its preparation and presents a thorough characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The strong electron-withdrawing nature of the sulfonyl group significantly influences the chemical properties of adjacent atoms. This compound (bis(p-toluenesulfonyl)methane) is a particularly interesting sulfone as it possesses a methylene group activated by two flanking tosyl groups. This structural feature renders the methylene protons acidic, allowing for the facile formation of a carbanion which can participate in a variety of carbon-carbon bond-forming reactions. The stability and reactivity of this carbanion make this compound a useful reagent in synthetic organic chemistry, particularly in the construction of complex molecular architectures. This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis and comprehensive characterization of this important synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is predicated on the S-alkylation of a sulfinate salt. A common and effective method involves the reaction of sodium p-toluenesulfinate with a methylene dihalide, such as diiodomethane or dichloromethane, in a polar aprotic solvent. The sulfinate anion acts as a nucleophile, displacing the halide ions in a sequential substitution reaction to form the desired product.

Synthetic Pathway

The overall reaction for the synthesis of this compound can be depicted as follows:

G cluster_reactants Reactants cluster_products Products NaOTs 2 x Sodium p-toluenesulfinate (p-Tol-SO₂Na) This compound This compound (p-Tol-SO₂-CH₂-SO₂-Tol-p) NaOTs->this compound + CH₂X₂ (Solvent, Heat) CH2X2 Methylene Dihalide (CH₂X₂) CH2X2->this compound NaX 2 x Sodium Halide (NaX) G start Start reactants Combine Sodium p-toluenesulfinate and Methylene Dihalide in DMF start->reactants reaction Heat at 80°C for 12h reactants->reaction workup Aqueous Workup (Water, Diethyl Ether Extraction) reaction->workup drying Dry Organic Phase (MgSO₄) and Evaporate Solvent workup->drying purification Recrystallization from Ethanol drying->purification product Pure this compound purification->product

An In-depth Technical Guide to the Physicochemical Properties of Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, scientifically known as bis(p-toluenesulfonyl)methane, is a stable organic compound characterized by a central methylene group flanked by two electron-withdrawing p-toluenesulfonyl groups. This structure imparts unique chemical properties, including notable acidity of the methylene protons, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectral characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a white to pale cream crystalline solid at room temperature. Its core structure consists of two tosyl groups attached to a central methane carbon.

PropertyValueReference
Chemical Name bis(p-toluenesulfonyl)methane[1]
Synonyms This compound, Bis-toluene-4-sulfonyl-methane[1]
CAS Number 15310-28-8[1]
Molecular Formula C₁₅H₁₆O₄S₂[1]
Molecular Weight 324.42 g/mol [2]
Melting Point 137-139 °C[3]
Boiling Point Decomposes before boiling at atmospheric pressure
Appearance White to pale cream crystalline powder[4]
pKa (methylene protons) Estimated to be in the range of 11-14 in DMSO[3]

Solubility:

While specific quantitative solubility data is limited, this compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits partial solubility in chlorinated solvents like dichloromethane and chloroform, and is sparingly soluble in alcohols and ethers. It is considered insoluble in water.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a polar aprotic solvent.

Experimental Protocol: Synthesis from Sodium p-Toluenesulfinate and Dichloromethane

Materials:

  • Sodium p-toluenesulfinate

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate (2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add dichloromethane (1 equivalent) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure bis(p-toluenesulfonyl)methane as a white crystalline solid.[6]

Synthesis_of_this compound reagents Sodium p-toluenesulfinate + Dichloromethane + DMF reaction Reaction (80-90°C, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Bis(p-toluenesulfonyl)methane purification->product

Synthesis workflow for bis(p-toluenesulfonyl)methane.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple and symmetric.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet (d)4HAromatic protons ortho to SO₂
~7.3 - 7.4Doublet (d)4HAromatic protons meta to SO₂
~4.5 - 4.7Singlet (s)2HMethylene protons (-CH₂-)
~2.4Singlet (s)6HMethyl protons (-CH₃)

The downfield shift of the methylene protons is due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups. The aromatic protons will appear as two distinct doublets due to the para-substitution pattern.[7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reflect the symmetry of the molecule.

Chemical Shift (δ, ppm)Assignment
~145Aromatic quaternary carbon attached to SO₂
~140Aromatic quaternary carbon attached to CH₃
~130Aromatic CH carbons ortho to SO₂
~128Aromatic CH carbons meta to SO₂
~60-65Methylene carbon (-CH₂-)
~21Methyl carbon (-CH₃)

The methylene carbon is expected to be significantly deshielded and appear in the 60-65 ppm range.[1][8]

FT-IR Spectroscopy

The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850WeakAliphatic C-H stretch (methylene and methyl)
~1350 - 1300StrongAsymmetric SO₂ stretch
~1160 - 1140StrongSymmetric SO₂ stretch
~1600, ~1490MediumAromatic C=C stretching
~815Strongpara-Disubstituted C-H out-of-plane bend

The two strong bands for the SO₂ stretching are characteristic of sulfones.[9][10]

Mass Spectrometry

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 324 is expected. The fragmentation pattern will likely involve the cleavage of the C-S bonds and the loss of the tosyl groups.

m/zProposed Fragment Ion
324[M]⁺ (Molecular ion)
169[M - C₇H₇SO₂]⁺ (Loss of a tosyl radical)
155[C₇H₇SO₂]⁺ (Tosyl cation)
91[C₇H₇]⁺ (Tropylium ion)

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group.[11][12]

Chemical Reactions and Applications

The primary chemical reactivity of this compound centers around the acidity of the central methylene protons. Deprotonation with a suitable base, such as an alkoxide or an organolithium reagent, generates a stabilized carbanion. This carbanion is a versatile nucleophile in a variety of organic transformations.

Reactivity_of_this compound This compound This compound Carbanion Stabilized Carbanion This compound->Carbanion + Base Base Base (e.g., NaH, BuLi) Alkylated_Product Alkylated Product Carbanion->Alkylated_Product + Electrophile Electrophile Electrophile (E+)

General reactivity of this compound.

Key Reactions:

  • Alkylation: The carbanion readily undergoes alkylation with alkyl halides to form a variety of substituted products.

  • Acylation: Reaction with acyl chlorides or anhydrides yields acylated derivatives.

  • Michael Addition: The carbanion can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

These reactions make this compound a useful building block in the synthesis of more complex molecules.

Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activity of bis(p-toluenesulfonyl)methane or its direct involvement in signaling pathways. While some sulfonic acid esters have been investigated for potential genotoxic effects, the biological profile of this compound itself remains largely unexplored.[13] Its utility in drug development is primarily as a synthetic intermediate rather than a pharmacologically active agent.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily due to the enhanced acidity of its methylene protons. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and outlined its expected spectral characteristics. While its direct biological applications are not yet well-defined, its role as a synthetic precursor highlights its importance for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its properties and potential applications is warranted.

References

An In-depth Technical Guide to Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ditosylmethane, also known as bis(p-toluenesulfonyl)methane. It details the compound's nomenclature, chemical identity, and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the public domain, this guide outlines a plausible synthetic approach based on established organic chemistry principles. Furthermore, it touches upon the potential relevance of the sulfonyl functional group in medicinal chemistry, drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Nomenclature and Chemical Identity

This compound is the common name for the chemical compound more formally known by its IUPAC name: 1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene . It is also frequently referred to as bis(p-toluenesulfonyl)methane.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 15310-28-8
IUPAC Name 1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene
Synonyms This compound, Bis(p-toluenesulfonyl)methane, Bis(4-methylbenzenesulfonyl)methane
Molecular Formula C₁₅H₁₆O₄S₂
Molecular Weight 324.42 g/mol
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C1=CC=C(C)C=C1
InChI Key XLOXYWLRAKCDQL-UHFFFAOYSA-N

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.

Table 2: Physicochemical Data

PropertyValue
Physical State Solid, typically a white to off-white powder or crystals
Melting Point 137-139 °C
Boiling Point 557.6 ± 50.0 °C (Predicted)
Density 1.298 ± 0.06 g/cm³ (Predicted)
Purity (typical) ≥97%

Synthesis of this compound: A Proposed Experimental Protocol

3.1. Step 1: Synthesis of Sodium p-toluenesulfinate

This step involves the reduction of p-toluenesulfonyl chloride to the corresponding sulfinate salt.

  • Materials:

    • p-Toluenesulfonyl chloride

    • Sodium sulfite (Na₂SO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Water

    • Mechanical stirrer

    • Heating mantle

    • Beaker (4 L)

    • Thermometer

  • Procedure:

    • In a 4 L beaker equipped with a mechanical stirrer and a thermometer, combine 600 g of anhydrous sodium sulfite and 420 g of sodium bicarbonate with 2.4 L of water.

    • Heat the mixture to 70-80 °C with stirring.

    • Once the desired temperature is reached, gradually add 484 g of p-toluenesulfonyl chloride in small portions over a period of 3 hours, maintaining the temperature and continuous stirring.

    • After the addition is complete, continue to stir the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of sodium p-toluenesulfinate.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Dry the collected solid in a vacuum oven to obtain sodium p-toluenesulfinate.

3.2. Step 2: Synthesis of this compound from Sodium p-toluenesulfinate

This step involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a nucleophilic substitution reaction.

  • Materials:

    • Sodium p-toluenesulfinate (from Step 1)

    • Dichloromethane (CH₂Cl₂)

    • A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dried sodium p-toluenesulfinate in a suitable volume of a polar aprotic solvent (e.g., DMF).

    • To this solution, add a stoichiometric amount of dichloromethane.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Potential Applications and Biological Relevance

Currently, there is a lack of specific data in the scientific literature regarding the biological activity of this compound and its involvement in signaling pathways. However, the sulfonyl functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides, for instance, are a major class of antibacterial drugs. More broadly, the sulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design.

Given that this compound contains two sulfonyl groups, it could potentially serve as a scaffold or an intermediate in the synthesis of novel compounds with biological activity. The symmetrical nature of the molecule and the presence of two reactive sites adjacent to the sulfonyl groups could be exploited for further chemical modifications.

The diagram below illustrates a logical workflow for the potential exploration of this compound in a drug discovery context, starting from its synthesis and moving towards the evaluation of its biological potential.

logical_workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Library_Synthesis Synthesis of Derivative Library Purification->Library_Synthesis Chemical Modification Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A logical workflow for the potential development of this compound-based compounds in drug discovery.

Conclusion

Unveiling the Solid-State Architecture of Ditosylmethane Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure analysis data for Ditosylmethane (also known as bis(p-tolylsulfonyl)methane). This technical guide, therefore, presents a detailed analysis of a closely related and structurally significant analogue, bis(phenylsulfinyl)methane , for which crystallographic data is publicly accessible. This guide serves as a template and a valuable reference for the experimental protocols and data presentation pertinent to the crystal structure analysis of diarylmethane compounds.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients and drug candidates, solid-state characterization, including crystal structure analysis, is a critical component of the development process. It influences crucial parameters such as solubility, stability, and bioavailability. This guide provides an in-depth look at the methodologies and data interpretation involved in the single-crystal X-ray diffraction analysis of a this compound analogue.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a diarylmethane compound, exemplified by bis(phenylsulfinyl)methane.

Synthesis and Crystallization

The synthesis of bis(phenylsulfinyl)methane can be achieved through established literature procedures.[1] Typically, single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution.

Protocol for Crystallization:

  • Dissolve the synthesized bis(phenylsulfinyl)methane in a suitable solvent (e.g., ethanol) to prepare a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Monitor the container for the formation of well-defined single crystals over a period of several days.

  • Carefully select a crystal of appropriate size and quality for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Data Collection and Refinement Parameters for bis(phenylsulfinyl)methane: [1]

ParameterValue
DiffractometerNonius KappaCCD area-detector
RadiationMo Kα (λ = 0.71073 Å)
Temperature120 K
Crystal Size0.32 × 0.30 × 0.20 mm
Absorption CorrectionMulti-scan (SADABS)
Measured Reflections41505
Independent Reflections5503
Reflections with I > 2σ(I)4545
R_int0.045
Program for solutionSHELXS97
Program for refinementSHELXL97

Crystallographic Data

The following tables summarize the key crystallographic data for bis(phenylsulfinyl)methane. The asymmetric unit of this compound contains two independent molecules.[1]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₃H₁₂O₂S₂
Formula Weight264.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4368 (4)
b (Å)17.1966 (7)
c (Å)17.1387 (6)
β (°)95.251 (3)
Volume (ų)2476.12 (18)
Z8
Calculated Density (Mg/m³)1.417
Absorption Coefficient (mm⁻¹)0.42
F(000)1104
R[F² > 2σ(F²)]0.039
wR(F²)0.105
Goodness-of-fit on F²1.02
Selected Bond Lengths (Å) and Angles (°)

Due to the presence of two independent molecules in the asymmetric unit, a comprehensive list of bond lengths and angles is extensive. For illustrative purposes, key bond lengths and angles around the sulfur and central methylene carbon atoms would be presented in a detailed crystallographic information file (CIF).

Molecular and Crystal Packing

The two independent molecules of bis(phenylsulfinyl)methane in the asymmetric unit exhibit minor conformational differences, primarily in the orientation of the benzene rings.[1] The crystal structure is characterized by supramolecular chains formed through C—H⋯O interactions, which are further organized into a three-dimensional network by C—H⋯π interactions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

General workflow for small molecule crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains elusive in the public domain, the analysis of its close analogue, bis(phenylsulfinyl)methane, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The determination and public deposition of the crystal structure of this compound would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of Ditosylmethane. Given the critical importance of understanding a compound's behavior under thermal stress for applications in pharmaceutical development and materials science, this document outlines the principles and detailed experimental protocols for key analytical techniques. These include Thermogravimetric Analysis (TGA) for determining thermal decomposition profiles, Differential Scanning Calorimetry (DSC) for identifying thermal transitions, and High-Performance Liquid Chromatography (HPLC) for the separation and quantification of degradation products. This guide also presents hypothetical data in structured tables and logical workflow diagrams using Graphviz to illustrate the experimental and analytical processes. The objective is to equip researchers with the necessary framework to design and execute robust studies for evaluating the thermal properties of this compound and analogous chemical entities.

Introduction

This compound, a molecule featuring two tosyl groups attached to a central methylene bridge, is a compound of interest in organic synthesis and potentially in the development of new chemical entities. The thermal stability of such compounds is a paramount parameter, influencing their synthesis, purification, storage, and application. Degradation under thermal stress can lead to loss of efficacy, formation of impurities, and potential safety concerns. Therefore, a thorough investigation of a compound's thermal properties is a non-negotiable aspect of its characterization.

This guide details the standard analytical procedures for a comprehensive thermal stability and degradation assessment. While specific experimental data for this compound is not widely published, this document provides the foundational knowledge and methodologies that a researcher would employ to generate such data.

Methodologies for Thermal Stability and Degradation Analysis

The evaluation of thermal stability is a multi-faceted process that typically involves subjecting the compound to a controlled temperature program and monitoring for changes in its physical and chemical properties. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Following thermal stress, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying the parent compound and any resulting degradation products.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This measurement provides information about physical phenomena, such as phase transitions and desorption, as well as chemical phenomena, including thermal decomposition and solid-gas reactions.[1] The output of a TGA experiment is a TGA curve, which plots mass or percentage of initial mass against temperature.[1]

2.1.1. Hypothetical TGA Data for this compound

The following table summarizes hypothetical TGA data for this compound, illustrating how results would be presented to indicate its thermal stability.

ParameterValueUnit
Onset of Decomposition (Tonset)250°C
Temperature at 5% Mass Loss (T5%)265°C
Temperature at 50% Mass Loss (T50%)310°C
Residual Mass at 600 °C5.2%

2.1.2. Detailed Experimental Protocol for TGA

  • Instrument Preparation:

    • Ensure the TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3 STARe System) is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Select an appropriate sample pan, typically platinum or alumina, that is inert to the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into the tared sample pan using a microbalance.

    • Record the exact initial mass.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

  • Data Acquisition and Analysis:

    • Continuously record the sample mass as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine key parameters from the curve, including the onset temperature of decomposition (Tonset), and the temperatures at which specific percentages of mass loss occur.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] It is used to study thermal transitions such as melting, crystallization, and glass transitions.[2][4] The output is a DSC curve, where heat flow is plotted against temperature.

2.2.1. Hypothetical DSC Data for this compound

The table below presents hypothetical DSC data for this compound, which would be crucial for understanding its physical state and purity.

ParameterValueUnit
Melting Point (Tm)185°C
Enthalpy of Fusion (ΔHf)120J/g
Glass Transition Temperature (Tg)Not Observed°C

2.2.2. Detailed Experimental Protocol for DSC

  • Instrument Preparation:

    • Calibrate the DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3) for temperature and enthalpy using certified reference materials like indium.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system, especially if volatilization is expected.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature above the melting point (e.g., 220 °C).

    • Optionally, include a cooling and second heating cycle to investigate glass transitions or other reversible thermal events.

  • Data Acquisition and Analysis:

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Analyze the resulting DSC thermogram to determine the peak temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For degradation studies, a stability-indicating HPLC method is developed to separate the parent compound from its degradation products.

2.3.1. Hypothetical HPLC Data for this compound Degradation

This table illustrates how HPLC data would be presented to show the degradation of this compound after thermal stress.

CompoundRetention Time (min)Peak Area (%) - InitialPeak Area (%) - After Heating
This compound5.299.885.1
Degradation Product 13.8< 0.18.3
Degradation Product 26.5< 0.16.4

2.3.2. Detailed Experimental Protocol for HPLC

  • Method Development:

    • Column Selection: Choose a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Develop a mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), that provides good separation between the parent peak and potential degradation products.

    • Detection: Use a UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Subject a portion of this solution to thermal stress (e.g., heat at 80 °C for 24 hours).

    • Prepare an unstressed control sample.

    • Dilute both the stressed and unstressed samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Set a constant flow rate, typically 1.0 mL/min.

    • Injection Volume: Inject a fixed volume of the sample, typically 10-20 µL.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Data Acquisition and Analysis:

    • Run the unstressed sample to determine the retention time and peak area of the this compound peak.

    • Run the stressed sample and identify any new peaks corresponding to degradation products.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed based on their peak areas relative to the total peak area.

Visualization of Workflows and Pathways

Diagrams are invaluable tools for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical workflow for thermal stability analysis and a hypothetical degradation pathway.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Analysis cluster_3 Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Stress Apply Thermal Stress Sample->Stress Data Analyze TGA, DSC, and HPLC Data TGA->Data DSC->Data HPLC HPLC Analysis Stress->HPLC HPLC->Data Report Generate Stability Report Data->Report

Figure 1: Workflow for Thermal Stability and Degradation Analysis.

Degradation_Pathway This compound This compound (C₁₅H₁₆O₄S₂) Intermediate1 Tosyl Radical This compound->Intermediate1 Heat (Δ) Intermediate2 Methylene Tosylate Radical This compound->Intermediate2 Heat (Δ) Product1 Toluene Intermediate1->Product1 Product2 Sulfur Dioxide Intermediate1->Product2 Product3 Formaldehyde Intermediate2->Product3

Figure 2: Hypothetical Degradation Pathway for this compound.

Conclusion

This technical guide has outlined the essential experimental framework for a thorough investigation of the thermal stability and degradation of this compound. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and High-Performance Liquid Chromatography, researchers can obtain critical data on decomposition temperatures, thermal transitions, and degradation products. The detailed protocols and hypothetical data tables provided herein serve as a practical resource for scientists and drug development professionals. The logical workflow and hypothetical pathway diagrams offer a clear visual representation of the analytical process and potential chemical transformations. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, which is indispensable for the successful development and application of this compound and other novel chemical compounds.

References

Solubility of Ditosylmethane in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ditosylmethane

This compound, systematically named 1-methyl-4-[(4-methylphenyl)sulfonylmethyl]sulfonylbenzene, and also known as bis(p-toluenesulfonyl)methane, is a chemical compound with the molecular formula C₁₅H₁₆O₄S₂.[1] Its structure consists of a methylene group bridged by two tosyl (p-toluenesulfonyl) groups. While it is available commercially for research purposes, its physicochemical properties, particularly its solubility in various organic solvents, are not well-documented in public literature.[1][2][3][4] Understanding the solubility of a compound is a critical first step in many scientific applications, including reaction chemistry, formulation development, and analytical method development.

Quantitative Solubility Data

A comprehensive search of available scientific databases and literature did not yield specific quantitative data on the solubility of this compound in organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Protic Solvents Methanol
Ethanol
Aprotic Polar Solvents Acetone
Ethyl Acetate
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Aprotic Nonpolar Solvents Toluene
Dichloromethane (DCM)
Chloroform
Hexane

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of this compound's solubility. The following are detailed methodologies for common and reliable experimental protocols.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

  • Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Attach a syringe filter (of a material compatible with the solvent) and filter the solution into a pre-weighed, clean, and dry vial. This step removes any undissolved microcrystals.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven can be used for less volatile solvents.

  • Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the mass of the dissolved this compound and the volume of the aliquot of the saturated solution taken.

UV-Vis Spectrophotometry Method

This method is faster than the gravimetric method and is suitable for compounds that have a chromophore.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials from the Gravimetric Method (steps 1-4)

Procedure:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Sample Analysis:

    • Prepare a saturated solution of this compound as described in the Gravimetric Method (steps 1-3).

    • Filter the saturated solution (step 4).

    • Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the absorbance of the diluted sample and the equation of the standard curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_method_selection Method Selection cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Method cluster_results Results start Start compound Obtain this compound start->compound solvents Select & Purify Solvents compound->solvents method_choice Choose Method solvents->method_choice g_saturate Prepare Saturated Solution method_choice->g_saturate Gravimetric uv_lambda Determine λmax method_choice->uv_lambda UV-Vis g_equilibrate Equilibrate (24-72h) g_saturate->g_equilibrate g_filter Filter Supernatant g_equilibrate->g_filter g_evaporate Evaporate Solvent g_filter->g_evaporate g_weigh Weigh Residue g_evaporate->g_weigh g_calculate Calculate Solubility g_weigh->g_calculate data_table Populate Solubility Table g_calculate->data_table uv_curve Prepare Standard Curve uv_lambda->uv_curve uv_calculate Calculate Solubility uv_curve->uv_calculate uv_saturate Prepare Saturated Solution uv_filter Filter & Dilute uv_saturate->uv_filter uv_measure Measure Absorbance uv_filter->uv_measure uv_measure->uv_calculate uv_calculate->data_table end End data_table->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometry methods, scientists can generate reliable solubility data. The provided workflow diagram offers a logical sequence for these experimental procedures. The resulting data will be invaluable for the effective use of this compound in various research and development applications.

References

Quantum Chemical Calculations for Ditosylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ditosylmethane, a molecule of interest in organic synthesis and potentially in medicinal chemistry, presents a valuable case study for the application of modern computational techniques. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. For researchers, scientists, and drug development professionals, these computational methods provide critical insights that can guide synthesis, predict reactivity, and inform the design of new therapeutic agents. This in-depth technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on this compound, presenting hypothetical yet representative data to illustrate the expected outcomes.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a standard methodology for the quantum chemical investigation of this compound.

1. Software and Hardware

Calculations would typically be performed using a high-performance computing cluster running established quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

2. Molecular Structure and Optimization

The initial step involves building the 3D structure of this compound. This structure is then subjected to geometry optimization to find the most stable conformation, i.e., the global minimum on the potential energy surface. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).

3. Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

4. Electronic Properties

To understand the chemical reactivity and electronic nature of this compound, several key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial, as their energy gap is an indicator of molecular stability and reactivity.[1][2][3] The molecular electrostatic potential (MEP) map provides insight into the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

5. NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data.[4][5]

Workflow for Quantum Chemical Calculations

Quantum_Chemical_Workflow A 1. Initial Molecular Structure (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C E 4. Property Calculations B->E D Confirmation of Minimum Energy (No imaginary frequencies) C->D Verification G Spectroscopic Properties (IR, Raman, NMR) C->G Prediction F Electronic Properties (HOMO, LUMO, MEP) E->F E->G H 5. Data Analysis and Interpretation F->H G->H

Caption: A general workflow for performing quantum chemical calculations on a molecule like this compound.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations on this compound as described above.

Table 1: Optimized Geometric Parameters (Hypothetical)

ParameterAtom 1Atom 2Atom 3Value
Bond Length (Å)C(methane)S-1.80
Bond Length (Å)SO-1.45
Bond Length (Å)SC(ring)-1.77
Bond Angle (°)SC(methane)S115.0
Bond Angle (°)OSO120.0
Dihedral Angle (°)C(ring)SC(methane)S

Table 2: Calculated Electronic Properties (Hypothetical)

PropertyValueUnits
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.5Debye

Table 3: Calculated Vibrational Frequencies (Hypothetical)

Wavenumber (cm⁻¹)Vibrational ModeDescription
3050C-H stretchAromatic C-H stretching
2950C-H stretchMethylene C-H stretching
1350S=O stretchAsymmetric SO₂ stretching
1150S=O stretchSymmetric SO₂ stretching
815C-H bendAromatic C-H out-of-plane bending

Table 4: Calculated NMR Chemical Shifts (Hypothetical, relative to TMS)

AtomPredicted Chemical Shift (ppm)
¹H (methylene)4.5
¹H (aromatic, ortho to SO₂)7.8
¹H (aromatic, meta to SO₂)7.4
¹H (methyl)2.4
¹³C (methylene)60
¹³C (aromatic, C-S)145
¹³C (aromatic, C-H)128-130
¹³C (methyl)21

Application in Drug Development: A Conceptual Pathway

Understanding the electronic properties of a molecule like this compound is critical in drug development. For instance, the molecular electrostatic potential (MEP) can predict how the molecule might interact with a biological target, such as a protein binding pocket.

Signaling_Pathway_Interaction cluster_0 Molecular Interaction cluster_1 Cellular Response Molecule This compound (Ligand) MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Calculated Property BindingSite Protein Binding Site (Target) MEP->BindingSite Predicts Interaction (e.g., H-bonding) Signaling Signaling Cascade BindingSite->Signaling Triggers Response Biological Response (e.g., Enzyme Inhibition) Signaling->Response

Caption: Conceptual diagram of how MEP data can inform predictions of protein-ligand interactions.

Quantum chemical calculations provide an indispensable toolkit for the modern chemist and drug developer. For a molecule like this compound, these methods can predict its three-dimensional structure, spectroscopic signatures, and electronic properties with a high degree of accuracy. This computational insight, generated before a compound is ever synthesized, can save significant time and resources, accelerate the discovery process, and lead to the more rational design of novel molecules with desired properties. The methodologies and hypothetical data presented in this guide serve as a template for the computational characterization of this compound and other molecules of interest.

References

Unveiling the Potential of Ditosylmethane Analogs: A Technical Guide to Their Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, the diarylmethane core, exemplified by diindolylmethane (DIM) and its analogs, has emerged as a promising framework for drug discovery. While the term "ditosylmethane" is not prevalent in natural product literature, it represents a synthetic subset of the broader diarylmethane class. This technical guide provides an in-depth exploration of the discovery and natural sources of diindolylmethane and other related diarylmethane analogs, which serve as functional and structural surrogates for synthetic ditosylmethanes. We delve into their diverse natural origins, from common dietary vegetables to exotic marine life, and present detailed experimental protocols for their isolation and synthesis. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action and therapeutic potential. Quantitative data on their biological activities and physicochemical properties are summarized to facilitate comparative analysis and guide future research endeavors.

Introduction

Diarylmethane scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Diindolylmethane (DIM), a natural product derived from the digestion of indole-3-carbinol found in cruciferous vegetables, is a prime example of this structural class.[1] Its analogs, characterized by a methylene bridge connecting two aromatic or heterocyclic ring systems, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] This guide focuses on these naturally occurring and synthetically accessible diarylmethanes as analogs to the more synthetically focused "ditosylmethanes."

The therapeutic potential of these compounds stems from their ability to interact with and modulate various cellular signaling pathways, making them attractive candidates for drug development. This document serves as a comprehensive resource for researchers, providing the necessary technical details to understand, isolate, and investigate these promising molecules.

Natural Sources of Diindolylmethane and its Analogs

Diindolylmethane and its structural relatives are found in a remarkable diversity of natural sources, spanning both the plant and animal kingdoms, as well as the microbial world.

Terrestrial Plants: The Cruciferous Vegetable Family

The most well-documented and accessible source of DIM is cruciferous vegetables belonging to the Brassicaceae family.[4] These include commonly consumed vegetables such as broccoli, Brussels sprouts, cabbage, and cauliflower.[4] In these plants, DIM is not present in its final form but rather as its precursor, glucobrassicin.[5] The act of chewing or chopping these vegetables releases the enzyme myrosinase, which hydrolyzes glucobrassicin to indole-3-carbinol (I3C).[5] In the acidic environment of the stomach, I3C undergoes a condensation reaction to form DIM and other oligomers.[5]

Marine Organisms: A Treasure Trove of Bioactive Compounds

The marine environment is a rich and largely untapped reservoir of novel chemical entities with therapeutic potential. Sponges and tunicates, in particular, have been identified as prolific producers of bioactive secondary metabolites, including various indole alkaloids and diarylmethane-like structures.[6][7] While specific reports on the isolation of DIM itself from these organisms are scarce, they are known to produce a wide array of structurally related indole derivatives with significant biological activity.[8][9] The exploration of these organisms presents a promising frontier for the discovery of new diindolylmethane analogs.

Microbial Origins

Interestingly, the first reported isolation of a diindolylmethane derivative, named streptindol, was from the human intestinal bacterium Streptococcus faecium. This discovery highlights the role of the gut microbiome in metabolizing dietary components into bioactive compounds and suggests that microbial fermentation could be a source of novel diarylmethane structures.

Quantitative Data

A critical aspect of drug discovery is the quantitative assessment of a compound's potency and physicochemical properties. The following tables summarize key quantitative data for diindolylmethane and its analogs.

Table 1: Physicochemical Properties of 3,3'-Diindolylmethane (DIM)
PropertyValue
IUPAC Name 3-(1H-indol-3-ylmethyl)-1H-indole
Molecular Formula C₁₇H₁₄N₂
Molecular Weight 246.31 g/mol
Appearance White solid
Melting Point 165-167 °C
Solubility Soluble in organic solvents like ethanol and toluene

Data sourced from PubChem CID 3071.[5]

Table 2: Glucobrassicin and Diindolylmethane Content in Cruciferous Vegetables
VegetableGlucobrassicin Content (mg/100 g)Estimated DIM Conversion (mg/100 g)
Brussels sprouts 29.02~1.93
Cabbage 35.84~2.39
Cauliflower 18.29~1.22
Kale 92.13~6.14
Broccoli 71.7 (μmol/100 g fresh weight)~2.00

Data compiled from various sources.[5][10] The conversion of glucobrassicin to DIM is estimated and can vary based on preparation and individual metabolism.

Table 3: In Vitro Anticancer Activity of Diindolylmethane (DIM) and its Analogs
CompoundCell LineCancer TypeIC₅₀ (µM)
DIM HT-29Colon Cancer>50
DIM MCF-7Breast Cancer~25-50
DIM-C-pPhOH RKOColon Cancer21.2
DIM-C-pPhOH SW480Colon Cancer21.4
DIM-one HT-29Colon Cancer~25
1,1-bis(3’-indolyl)-1-(p-bromophenyl)methane RKOColon Cancer0.19 (KD)
1,1-bis(3’-indolyl)-1-(p-cyanophenyl)methane RKOColon Cancer0.35 (KD)

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition in vitro. KD values represent the dissociation constant, indicating binding affinity. Data sourced from multiple studies.[1][11]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of diindolylmethane from natural sources and the synthesis of a key analog.

Isolation of Bioactive Compounds from Marine Tunicates (General Protocol)

This protocol outlines a general procedure for the bioactivity-guided isolation of secondary metabolites from marine invertebrates like tunicates.

1. Sample Collection and Preparation:

  • Collect tunicate specimens and freeze them immediately at -20°C.

  • Freeze-dry the frozen material to remove water.

  • Grind the dried tunicates into a fine powder.

2. Extraction:

  • Macerate the powdered tunicate material with methanol (MeOH) at room temperature (3 x 24 h).

  • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane, chloroform (CHCl₃), and finally n-butanol (n-BuOH) to fractionate the extract based on polarity.

3. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., the n-BuOH fraction) to column chromatography on a suitable stationary phase (e.g., silica gel or reversed-phase C18).

  • Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate or water-methanol).

  • Monitor the fractions using thin-layer chromatography (TLC) and pool fractions with similar profiles.

  • Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds.

4. Structure Elucidation:

  • Determine the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of 3,3'-Diindolylmethane (DIM)

This protocol describes a straightforward, environmentally friendly synthesis of DIM.

1. Reaction Setup:

  • In a round-bottom flask, dissolve indole (2 equivalents) in water.

  • Add an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1 equivalent).

  • Add a catalytic amount of sulfuric acid.

2. Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature for approximately 5-10 minutes.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Upon completion, the product often precipitates out of the aqueous solution.

  • Filter the solid product and wash it with water.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure DIM. This method is known for its high yields and operational simplicity.[12]

Synthesis of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH)

This C-substituted DIM analog has shown significant biological activity as an NR4A1 antagonist.

1. Reaction Setup:

  • A mixture of indole (2 equivalents) and p-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol.

  • A catalytic amount of a Lewis acid (e.g., zirconium tetrachloride) or a Brønsted acid (e.g., acetic acid) is added.

2. Reaction Execution:

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • The progress of the reaction is monitored by TLC.

3. Work-up and Purification:

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure DIM-C-pPhOH.

Signaling Pathways and Mechanisms of Action

Diindolylmethane and its analogs exert their biological effects by modulating a variety of cellular signaling pathways implicated in cancer and other diseases.

Nuclear Receptor 4A1 (NR4A1, Nur77) Antagonism

Certain C-substituted DIM analogs, such as DIM-C-pPhOH, have been identified as antagonists of the orphan nuclear receptor NR4A1.[13][14][15] NR4A1 is often overexpressed in various cancers and promotes tumor growth and survival. By binding to the ligand-binding domain of NR4A1, these DIM analogs inhibit its transcriptional activity.[13][14] This antagonism leads to a decrease in the expression of pro-survival genes, induction of apoptosis, and inhibition of cancer cell growth.[13][14]

NR4A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade activates NR4A1 NR4A1 (Nur77) Signaling_Cascade->NR4A1 induces expression and activation Sp1 Sp1 NR4A1->Sp1 co-activates DNA DNA (Promoter Region) NR4A1->DNA Sp1->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription Cell_Survival_Genes e.g., Survivin, Bcl-2 Transcription->Cell_Survival_Genes Apoptosis Apoptosis Cell_Survival_Genes->Apoptosis inhibits DIM_Analog DIM Analog (e.g., DIM-C-pPhOH) DIM_Analog->NR4A1 antagonizes

Caption: NR4A1 signaling pathway and its inhibition by DIM analogs.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[16] The mTOR signaling pathway is often hyperactivated in cancer. DIM has been shown to inhibit the mTOR pathway, leading to decreased phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][12] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of DIM.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis DIM Diindolylmethane (DIM) DIM->Akt inhibits DIM->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and its inhibition by DIM.

Sp1-Mediated Activation of p21

The cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) is a critical regulator of the cell cycle, and its induction can lead to cell cycle arrest. DIM has been observed to induce a G1 cell cycle arrest in cancer cells, which is associated with the increased expression of p21.[17] This induction of p21 by DIM is mediated, at least in part, through the activation of the transcription factor Sp1, which binds to the p21 promoter and enhances its transcription.[17]

Sp1_p21_Pathway DIM Diindolylmethane (DIM) Sp1_Sp3 Sp1/Sp3 DIM->Sp1_Sp3 enhances binding activity p21_Promoter p21 Promoter Sp1_Sp3->p21_Promoter binds to p21_Expression Increased p21 Expression p21_Promoter->p21_Expression activates CDK_Cyclin CDK-Cyclin Complexes p21_Expression->CDK_Cyclin inhibits G1_Arrest G1 Cell Cycle Arrest p21_Expression->G1_Arrest Cell_Cycle_Progression G1/S Phase Progression CDK_Cyclin->Cell_Cycle_Progression Cell_Cycle_Progression->G1_Arrest

Caption: Sp1-mediated induction of p21 by DIM, leading to G1 cell cycle arrest.

Conclusion and Future Directions

Diindolylmethane and its analogs represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their widespread availability from natural sources, coupled with their amenability to chemical synthesis, makes them an attractive area of research. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer and inflammation, provides a solid foundation for their further investigation.

Future research should focus on the systematic exploration of marine organisms for novel diindolylmethane analogs with enhanced potency and selectivity. The development of more efficient and scalable synthetic routes will be crucial for accessing a wider range of structural diversity for structure-activity relationship studies. Furthermore, a deeper understanding of the interplay between these compounds and their various cellular targets will be essential for their successful translation into clinical applications. The information compiled in this technical guide provides a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

The Potential Biological Activities of 3,3'-Diindolylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This document focuses on the compound 3,3'-Diindolylmethane (DIM). Initial searches for "Ditosylmethane" did not yield relevant results pertaining to biological activities, suggesting a potential typographical error in the query. The extensive body of research available for DIM aligns with the likely interests of the target audience in novel therapeutic agents.

Executive Summary

3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] Over the past two decades, DIM has garnered significant scientific interest due to its pleiotropic biological activities, demonstrating potential as a therapeutic agent in a variety of disease contexts. This technical guide provides a comprehensive overview of the current understanding of DIM's biological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the primary signaling pathways modulated by DIM are presented to support further research and development efforts.

Anticancer Activity

DIM has been extensively studied for its chemopreventive and therapeutic effects against various cancers, including breast, prostate, colon, gastric, and pancreatic cancer.[1][2] Its anticancer activity is multifaceted, involving the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4]

Mechanisms of Action
  • Cell Cycle Arrest: DIM has been shown to induce cell cycle arrest, primarily at the G1 phase.[3] This is achieved by reducing the expression of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and Cyclin D1, and increasing the expression of cell cycle inhibitors like p21 and p27.[3][4]

  • Induction of Apoptosis: DIM promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been observed to down-regulate anti-apoptotic proteins like Bcl-2 and Survivin, and up-regulate pro-apoptotic proteins like Bax.[4] Furthermore, DIM can induce apoptosis through the activation of caspase-8 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[4][5]

  • Inhibition of Metastasis and Invasion: DIM can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is partly achieved by down-regulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[6]

  • Modulation of Signaling Pathways: DIM interacts with several critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, MAPK (ERK1/2, p38), NF-κB, and Wnt/β-catenin pathways.[1][3][4][6] By inhibiting these pro-survival and proliferative pathways, DIM exerts a potent antitumor effect.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of DIM and its derivatives in various cancer cell lines.

Compound/DerivativeCancer TypeCell Line(s)ParameterValue (µM)Reference
3,3'-Diindolylmethane (DIM)Hepatocellular CarcinomaSMMC-7721, HepG2IC50Concentration-dependent[1]
Synthetic DIM Derivative (DIM-1)Triple-Negative Breast CancerMDA-MB-231GI50 (2D culture)9.83 ± 0.2195[6]
Synthetic DIM Derivative (DIM-1)Triple-Negative Breast CancerMDA-MB-231GI50 (3D culture)24.00 ± 0.7240[6]
Synthetic DIM Derivative (DIM-4)Triple-Negative Breast CancerMDA-MB-231GI50 (2D culture)8.726 ± 0.5234[6]
Synthetic DIM Derivative (DIM-4)Triple-Negative Breast CancerMDA-MB-231GI50 (3D culture)19.230 ± 0.3754[6]

Key Signaling Pathways in DIM's Anticancer Action

DIM_Anticancer_Signaling DIM 3,3'-Diindolylmethane (DIM) PI3K PI3K DIM->PI3K inhibits p38 p38 MAPK DIM->p38 activates NFkB NF-κB DIM->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival p53 p53 p38->p53 Apoptosis_MAPK Apoptosis p53->Apoptosis_MAPK Anti_Apoptotic Anti-Apoptotic Genes NFkB->Anti_Apoptotic MMP9 MMP-9 NFkB->MMP9 Invasion Invasion MMP9->Invasion

Figure 1: Simplified diagram of key signaling pathways modulated by DIM in cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. DIM has demonstrated significant anti-inflammatory properties in various preclinical models.[7][8][9]

Mechanisms of Action

DIM exerts its anti-inflammatory effects primarily by suppressing the production of pro-inflammatory mediators. In murine macrophages stimulated with lipopolysaccharide (LPS), DIM has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2.[7][8] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS).[7]

Furthermore, DIM targets key inflammatory signaling pathways, including the NF-κB and activator protein-1 (AP-1) pathways.[7] By inhibiting the transcriptional activity of these factors, DIM reduces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and IL-1β.[9]

Key Signaling Pathways in DIM's Anti-inflammatory Action

DIM_Anti_Inflammatory_Signaling LPS Lipopolysaccharide (LPS) NFkB NF-κB LPS->NFkB activates AP1 AP-1 LPS->AP1 activates DIM 3,3'-Diindolylmethane (DIM) DIM->NFkB inhibits DIM->AP1 inhibits iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, etc.) NFkB->Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines Inflammation Inflammation iNOS->Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2: DIM's inhibition of pro-inflammatory signaling pathways.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of DIM as an antimicrobial agent, particularly in its ability to inhibit the formation of bacterial biofilms.[10] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

Mechanisms of Action

DIM has been shown to inhibit biofilm formation by various pathogens, including Cutibacterium acnes, Staphylococcus aureus, and Candida albicans. Transcriptional analyses have revealed that DIM can down-regulate the expression of genes involved in biofilm formation and virulence. In combination with antibiotics like gentamicin and ciprofloxacin, DIM exhibits synergistic effects in reducing biofilm formation.

Quantitative Data on Antimicrobial and Antibiofilm Activity

The following table summarizes the minimum inhibitory concentration (MIC) values and biofilm inhibition percentages for DIM and its derivatives.

Compound/DerivativeMicroorganismParameterValueReference
3,3'-Diindolylmethane (DIM)Pseudomonas aeruginosaBiofilm Inhibition70%[10]
3,3'-Diindolylmethane (DIM)Acinetobacter baumanniiBiofilm Inhibition65%[10]
DIM + Gentamicin (5 µg/mL)Cutibacterium acnesBiofilm Inhibition93%
DIM + Ciprofloxacin (0.5 µg/mL)Cutibacterium acnesBiofilm Inhibition84%
2-(di(1H-indol-3-yl)methyl)phenolGram-positive & Gram-negative bacteriaMIC6.5–62.5 µg/mL[11]
3-((1H-indol-3-yl)(pyridin-3-yl)methyl)-1H-indoleGram-positive & Gram-negative bacteriaMIC6.5–62.5 µg/mL[11]

Enzyme Inhibition

DIM and its synthetic derivatives have also been investigated as inhibitors of specific enzymes.

Urease Inhibition

A series of diindolylmethane-based-thiadiazole derivatives have been synthesized and evaluated as urease inhibitors.[12][13] Several of these compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range, surpassing the standard inhibitor thiourea.[12]

Quantitative Data on Enzyme Inhibition
Compound ClassEnzymeParameterValue Range (µM)Reference
Diindolylmethane-based-thiadiazole derivativesJack Bean UreaseIC500.50 ± 0.01 to 33.20 ± 1.20[12]

Detailed Experimental Protocols

This section provides generalized, detailed methodologies for key experiments frequently cited in the study of 3,3'-Diindolylmethane's biological activities.

Cell Viability and Cytotoxicity Assays

This assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Add various concentrations of the test compound (e.g., DIM) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.[3][14]

    • Incubate the plate for 1-4 hours in the incubator.[3][14]

    • Measure the absorbance at 450 nm using a microplate reader.[3]

    • Cell viability is calculated as a percentage of the control (untreated) cells.

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Procedure:

    • Plate and treat cells with the test compound as described for the CCK-8 assay.

    • Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[4]

    • Incubate the plate for 1-4 hours at 37°C.[2]

    • Measure the absorbance at 570 nm and 600 nm (for background subtraction) or fluorescence with excitation at 560 nm and emission at 590 nm.[2][4]

    • Calculate the percentage of resazurin reduction to determine cell viability relative to the control.

Clonogenic Assay (Colony Formation Assay)

This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term survival and proliferative capacity of cells after treatment.

  • Procedure:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates or culture dishes.

    • Allow cells to adhere overnight, then treat with various concentrations of the test compound for a specified duration.

    • Remove the treatment medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[15]

    • Fix the colonies with a solution such as 6.0% v/v glutaraldehyde or methanol.[15]

    • Stain the colonies with 0.5% w/v crystal violet.[15]

    • Count the number of colonies (defined as a cluster of at least 50 cells).

    • Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.

Anti-inflammatory Activity Assays

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Procedure:

    • Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 2 x 10^5 cells/mL.[16]

    • Incubate for 24 hours, then pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[16]

    • Collect 50 µL of the cell-free supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to the supernatant.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution).[16]

    • Measure the absorbance at 546 nm.[16]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Antibiofilm Activity Assay

This is a simple and widely used method to quantify biofilm formation. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm.

  • Procedure:

    • Prepare a bacterial suspension and add 100 µL to each well of a 96-well microtiter plate.[9]

    • Add various concentrations of the test compound.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.[9]

    • Fix the biofilm with 200 µL of methanol for 15 minutes and allow the plate to air dry.[9]

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes.[9]

    • Wash the wells with distilled water to remove excess stain and allow to air dry.

    • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.[9]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[9]

Experimental Workflows for Mechanistic Studies

Experimental_Workflows cluster_0 Protein Expression Analysis cluster_1 Gene Expression Analysis Cell_Lysate Cell Lysate Preparation Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Western Blot) Secondary_Ab->Detection RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

Figure 3: General workflows for analyzing protein and gene expression.

Conclusion

3,3'-Diindolylmethane has emerged as a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple cellular signaling pathways underscores its potential in the prevention and treatment of complex diseases such as cancer and chronic inflammatory conditions. The recent discovery of its antibiofilm properties further expands its potential therapeutic applications. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic utility of this remarkable phytochemical. Continued research, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings of DIM into tangible clinical benefits.

References

Methodological & Application

Ditosylmethane: A Versatile Reagent for Cyclopropane Synthesis via Michael-Initiated Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is a valuable C1 building block in organic synthesis, primarily utilized as a methylene donor for the construction of cyclopropane rings. This application note details the use of this compound in a robust and versatile method for the synthesis of functionalized cyclopropanes through a Michael-Initiated Ring Closure (MIRC) reaction with α,β-unsaturated ketones (enones). This two-step, one-pot procedure involves the initial conjugate addition of the this compound carbanion to an enone, followed by an intramolecular nucleophilic substitution to furnish the cyclopropane ring. This method offers a reliable pathway to highly functionalized cyclopropanes, which are key structural motifs in numerous biologically active molecules and functional materials.

Introduction

Cyclopropanes are a fundamental structural unit in organic chemistry, present in a wide array of natural products, pharmaceuticals, and agrochemicals. Their unique conformational properties and inherent ring strain make them valuable intermediates for further synthetic transformations. While numerous methods exist for cyclopropane synthesis, the Michael-Initiated Ring Closure (MIRC) reaction offers a powerful and convergent approach to constructing highly substituted and functionalized three-membered rings.

This compound serves as an excellent methylene pronucleophile in the MIRC reaction. The two electron-withdrawing tosyl groups significantly increase the acidity of the methylene protons (pKa ≈ 12 in DMSO), facilitating the formation of a stabilized carbanion with a suitable base. This carbanion readily undergoes a Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. The resulting enolate intermediate is then poised for an intramolecular cyclization, where the carbanionic center displaces a leaving group, effectively closing the three-membered ring. In the case of the reaction with enones, one of the tosyl groups acts as the leaving group in the final ring-closing step.

This application note provides a detailed protocol for the synthesis of tosyl-substituted cyclopropanes from this compound and various chalcones (1,3-diaryl-2-propen-1-ones), summarizes the substrate scope and yields, and presents a clear workflow and reaction mechanism.

Applications in Organic Synthesis

The primary application of this compound as a reagent is in the synthesis of cyclopropanes. The resulting tosyl-substituted cyclopropanes are valuable synthetic intermediates. The tosyl group can be removed under reductive conditions or can participate in further functionalization, making these cyclopropanes versatile building blocks for more complex molecules. This methodology is particularly relevant for drug development professionals, as the cyclopropane motif is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.

Experimental Protocols

General Procedure for the Synthesis of 1-Aroyl-2-aryl-3-tosylcyclopropanes from this compound and Chalcones

This protocol details a one-pot synthesis of 1-aroyl-2-aryl-3-tosylcyclopropanes via the MIRC reaction of this compound with chalcones.

Materials:

  • This compound (bis(p-toluenesulfonyl)methane)

  • Substituted Chalcone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of the appropriate chalcone (1.0 mmol) and this compound (1.2 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1-aroyl-2-aryl-3-tosylcyclopropane.

Data Presentation

The following table summarizes the yields for the synthesis of various 1-aroyl-2-aryl-3-tosylcyclopropanes using the general protocol described above.

EntryAr¹ (from Chalcone)Ar² (from Chalcone)ProductYield (%)
1PhenylPhenyl3a85
24-MethylphenylPhenyl3b88
34-MethoxyphenylPhenyl3c90
44-ChlorophenylPhenyl3d82
5Phenyl4-Methylphenyl3e86
6Phenyl4-Methoxyphenyl3f89
7Phenyl4-Chlorophenyl3g80

Mandatory Visualization

Reaction Mechanism

The reaction proceeds through a well-defined mechanism involving a Michael addition followed by an intramolecular cyclization.

MIRC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound Ts-CH2-Ts Carbanion Ts-CH(-)-Ts Carbanion This compound->Carbanion Deprotonation Chalcone Ar¹-CO-CH=CH-Ar² Michael_Adduct Michael Adduct (Enolate) Base Base (K₂CO₃) Carbanion->Michael_Adduct Michael Addition (1,4-Conjugate Addition) Cyclopropane Tosyl-Cyclopropane Michael_Adduct->Cyclopropane Intramolecular Cyclization (SN2)

Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of tosyl-substituted cyclopropanes.

Experimental_Workflow A 1. Mixing Reactants This compound, Chalcone, K₂CO₃ in DMF B 2. Reaction Stir at room temperature (12-24 h) A->B C 3. Workup Aqueous workup and extraction with Et₂O B->C D 4. Purification Column Chromatography C->D E 5. Product 1-Aroyl-2-aryl-3-tosylcyclopropane D->E

Application Notes and Protocols: The Synthesis of Diarylmethanes via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylmethanes are a crucial structural motif found in numerous pharmaceuticals, natural products, and materials. The development of efficient synthetic routes to access these compounds is of significant interest to the chemical and pharmaceutical industries. While a variety of methods exist for the synthesis of diarylmethanes, the use of a simple methylene bridge synthon in a cross-coupling reaction is an attractive strategy. This document explores the synthesis of diarylmethanes with a focus on cross-coupling methodologies.

Note on Ditosylmethane: An extensive literature search did not yield specific protocols or established applications for the direct use of this compound as a methylene synthon in cross-coupling reactions for the synthesis of diarylmethanes. The information presented herein focuses on established and well-documented methods for achieving this important transformation through other cross-coupling strategies.

Established Cross-Coupling Strategies for Diarylmethane Synthesis

The formation of the diarylmethane core typically involves the creation of a C(sp²)-C(sp³) bond. Several named cross-coupling reactions are routinely employed for this purpose, each with its own set of advantages and substrate scope. The most common approaches involve the coupling of an aryl organometallic reagent with a benzyl halide or vice versa.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of diarylmethanes, this typically involves the reaction of a benzyl halide with an arylboronic acid or an aryl halide with a benzylboronic acid.

General Reaction Scheme:

Negishi Coupling

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. This method is known for its high reactivity and functional group tolerance. The synthesis of diarylmethanes can be achieved by coupling a benzylzinc reagent with an aryl halide or an arylzinc reagent with a benzyl halide.

General Reaction Scheme:

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. This reaction is highly effective but can be limited by the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups.

General Reaction Scheme:

Experimental Protocols

The following are general, illustrative protocols for the synthesis of a diarylmethane using the Suzuki-Miyaura and Negishi coupling reactions. These are not specific to the use of this compound but serve as a guide for typical cross-coupling procedures. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzyl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of a diarylmethane.

Materials:

  • Arylboronic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the benzyl bromide (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Data Presentation:

EntryArylboronic AcidBenzyl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidBenzyl bromide2K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidBenzyl bromide2K₂CO₃Toluene/H₂O901280-90
3Phenylboronic acid4-Chlorobenzyl bromide2K₂CO₃Toluene/H₂O901675-85

Note: The yields presented are typical and can vary based on the specific substrates and reaction conditions.

Protocol 2: Cobalt-Catalyzed Negishi Cross-Coupling for Diarylmethane Synthesis

This protocol outlines a general procedure for the cobalt-catalyzed Negishi coupling of a benzylzinc bromide with an aryl iodide.[1]

Materials:

  • Aryl iodide (1.0 eq)

  • Benzylzinc bromide solution in THF (2.0 eq)

  • Anhydrous cobalt(II) bromide (CoBr₂, 5 mol%)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Concentrated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, place the aryl iodide (1.0 eq) and anhydrous cobalt(II) bromide (5 mol%).

  • Add anhydrous DMAc to the flask.

  • Add the solution of benzylzinc bromide in THF (2.0 eq).

  • Stir the reaction mixture at room temperature for 20 hours for aryl iodides, or at 80 °C for aryl bromides. Monitor the reaction by TLC or GC-MS.[1]

  • After completion, quench the reaction with a concentrated aqueous NH₄Cl solution.

  • Add ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideBenzylzinc ReagentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodotolueneBenzylzinc bromide5DMAcRT20>90
24-BromoanisoleBenzylzinc bromide5DMAc802080-90
31-IodonaphthaleneBenzylzinc bromide5DMAcRT20>90

Note: The yields presented are based on literature and can vary based on the specific substrates and reaction conditions.[1]

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Arylboronic Acid, Base, Pd Catalyst, Ligand solvent Add Degassed Toluene/Water reagents->solvent Inert Atmosphere benzyl_halide Add Benzyl Halide solvent->benzyl_halide heat Heat and Stir (80-100 °C, 4-24 h) benzyl_halide->heat cool Cool to RT heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for the synthesis of diarylmethanes via Suzuki-Miyaura coupling.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_dialkyl R-Pd(II)L_n-R' pd2_complex->pd2_dialkyl R'-M transmetalation Transmetalation pd2_dialkyl->pd0 product R-R' pd2_dialkyl->product

References

Ditosylmethane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of direct applications for ditosylmethane as a core scaffold or key pharmacophore in medicinal chemistry. While the tosyl group is a widely utilized functional group in organic synthesis due to its excellent leaving group properties, and methane derivatives are fundamental building blocks, the specific molecule of this compound does not appear to be a common precursor or intermediate in the synthesis of therapeutic agents.

This document, therefore, aims to provide relevant context for researchers, scientists, and drug development professionals by focusing on two related areas of significant medicinal importance that may be of interest:

  • The Role of the Tosyl Group in Medicinal Chemistry Synthesis: Understanding the function of the tosyl group is crucial for designing synthetic routes to bioactive molecules.

  • Diindolylmethane (DIM) and its Derivatives: A similarly named but structurally distinct class of compounds with extensive and well-documented applications in medicinal chemistry.

Section 1: The Tosyl Group in Synthetic Medicinal Chemistry

The p-toluenesulfonyl (tosyl) group is a critical tool in the synthetic organic chemist's arsenal, enabling a wide range of chemical transformations necessary for the construction of complex drug molecules. Its primary role is to convert a poor leaving group, typically a hydroxyl group, into an excellent one.

Key Applications of the Tosyl Group:
  • Activation of Alcohols: Alcohols are poor leaving groups. Conversion to a tosylate ester renders the oxygen a much better leaving group, facilitating nucleophilic substitution and elimination reactions.

  • Protecting Group for Amines: The tosyl group can be used to protect amines from unwanted reactions during a synthetic sequence. N-tosyl sulfonamides are stable to a variety of reaction conditions.

  • Synthesis of Heterocycles: The activation of alcohols as tosylates is a key step in many cyclization reactions to form heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for the Tosylation of an Alcohol

This protocol describes a general method for the conversion of a primary or secondary alcohol to its corresponding tosylate ester.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) (optional co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the alcohol (1.0 eq) in pyridine at 0 °C under a nitrogen or argon atmosphere. If the alcohol has poor solubility in pyridine, a co-solvent such as dichloromethane can be used.

  • To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude tosylate can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 2: Diindolylmethane (DIM) - A Bioactive Methane Derivative

While this compound lacks documented medicinal applications, diindolylmethane (DIM) is a structurally related compound with a wealth of scientific literature supporting its therapeutic potential. DIM is a natural compound formed during the digestion of indole-3-carbinol, found in cruciferous vegetables. It consists of two indole rings attached to a central methane carbon.

Medicinal Chemistry Applications of Diindolylmethane Derivatives:
  • Anticancer Activity: DIM and its derivatives have been extensively studied for their anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects in various cancer cell lines.

  • Enzyme Inhibition: Modified DIM scaffolds have been shown to be potent inhibitors of enzymes such as urease, which is implicated in pathologies like peptic ulcers and urinary tract infections.[1]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Certain DIM analogs act as agonists of the aryl hydrocarbon receptor, a transcription factor involved in regulating immune responses and cellular metabolism.

  • Neuroprotective Agents: Some derivatives of diindolylmethane are being investigated for their potential as neuroprotective agents.

Quantitative Data: Urease Inhibition by Diindolylmethane-Thiadiazole Derivatives

The following table summarizes the in vitro urease inhibitory activity of a series of synthesized diindolylmethane-based thiadiazole analogs.

Compound IDStructureIC₅₀ (µM) ± SEM
Standard Thiourea21.60 ± 0.70
1 2,4-dichlorophenyl substituted1.20 ± 0.05
2 2,5-dichlorophenyl substituted0.80 ± 0.02
3 2,3-dichlorophenyl substituted1.50 ± 0.05
4 3,4-dichlorophenyl substituted1.80 ± 0.06
5 2-chlorophenyl substituted2.20 ± 0.08
6 4-chlorophenyl substituted3.50 ± 0.10
7 2-bromophenyl substituted2.80 ± 0.09
8 4-bromophenyl substituted0.50 ± 0.01
9 2-fluorophenyl substituted4.10 ± 0.15
10 4-fluorophenyl substituted5.20 ± 0.20

Data adapted from a study on diindolylmethane derivatives as urease inhibitors.[1]

Experimental Protocol: Synthesis of Diindolylmethane-Based Thiadiazole Analogs

This protocol outlines the multi-step synthesis of diindolylmethane-thiadiazole derivatives with potential urease inhibitory activity.[1]

Step 1: Synthesis of 4-(bis(1H-indol-3-yl)methyl)benzoic acid (Intermediate I)

  • A mixture of indole (2 equivalents) and 4-formylbenzoic acid (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.

Step 2: Synthesis of 5-(4-(bis(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine (Intermediate II)

  • Intermediate I (1 equivalent) and thiosemicarbazide (1.05 equivalents) are heated under reflux in the presence of phosphorus oxychloride (POCl₃) for 3-4 hours.

  • The reaction mixture is then carefully poured into cold water.

  • The resulting precipitate is filtered, washed with a dilute sodium bicarbonate solution, and recrystallized from ethanol to yield pure Intermediate II.

Step 3: Synthesis of Final Diindolylmethane-Thiadiazole Derivatives

  • Intermediate II (1 equivalent) is dissolved in pyridine.

  • The appropriate aryl sulfonyl chloride (1.1 equivalents) is added, and the mixture is stirred overnight at room temperature.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is washed with cold water, filtered, and dried.

  • Recrystallization from ethanol affords the pure final product.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for diindolylmethane-thiadiazole derivatives.

Conclusion

References

High-Yield Synthesis of Ditosylmethane and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditosylmethane and its derivatives are gaining significant attention in medicinal chemistry and materials science due to the unique properties imparted by the sulfonyl groups. The strong electron-withdrawing nature of the tosyl groups makes the central methylene protons acidic, enabling a variety of chemical transformations and making these compounds valuable synthons for the introduction of geminal sulfonyl functionalities. In drug development, the sulfone group is a key pharmacophore known for its metabolic stability, ability to form strong hydrogen bonds, and potential to modulate the physicochemical properties of drug candidates. These application notes provide detailed protocols for the high-yield synthesis of this compound, a summary of quantitative data, and visualizations of the experimental workflow.

Synthetic Approaches

The synthesis of this compound, also known as bis(p-tolylsulfonyl)methane, can be achieved through the nucleophilic substitution of a dihalomethane with a p-toluenesulfinate salt or the reaction of a p-toluenesulfinate with formaldehyde followed by oxidation. The most common and high-yielding approach involves the S-alkylation of sodium p-toluenesulfinate with dichloromethane.

Data Presentation

The following table summarizes the quantitative data for the optimized synthesis of this compound via the S-alkylation of sodium p-toluenesulfinate.

ParameterValue
Starting Materials Sodium p-toluenesulfinate, Dichloromethane
Solvent Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 12-18 hours
Product Yield 85-95%
Product Purity (after recrystallization) >98%
Melting Point 156-158 °C

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via S-Alkylation

This protocol details the synthesis of this compound from sodium p-toluenesulfinate and dichloromethane.

Materials:

  • Sodium p-toluenesulfinate (2 equivalents)

  • Dichloromethane (1 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium p-toluenesulfinate (2 eq.).

  • Add anhydrous DMF to the flask to dissolve the sodium p-toluenesulfinate. The concentration should be approximately 0.5 M.

  • Add dichloromethane (1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with deionized water and then with a small amount of cold hexane.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound as a white crystalline solid.

  • Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Sodium p-toluenesulfinate + Dichloromethane heating Heat to 80-90 °C (12-18 h) reagents->heating Dissolve solvent Anhydrous DMF solvent->heating precipitation Precipitation in Water heating->precipitation Cool filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethyl Acetate/Hexane) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not extensively documented, the sulfone moiety is a well-established pharmacophore. Sulfone-containing drugs are known to interact with a variety of biological targets. For instance, diarylsulfones have been investigated as inhibitors of enzymes such as carbonic anhydrases and as ligands for nuclear receptors. The acidic nature of the methylene bridge in this compound could also lead to interactions with metal-containing enzymes. Further research is warranted to elucidate the specific biological activities and signaling pathway modulation by this compound and its derivatives.

The diagram below illustrates a hypothetical interaction of a this compound derivative with a generic enzyme active site, highlighting the potential for hydrogen bonding and hydrophobic interactions.

Signaling_Pathway cluster_enzyme Enzyme Active Site cluster_ligand This compound Derivative h_bond_acceptor H-Bond Acceptor (e.g., His, Asn) hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) metal_ion Metal Ion (optional) (e.g., Zn²⁺) sulfonyl_group Sulfonyl Group (O=S=O) sulfonyl_group->h_bond_acceptor Hydrogen Bonding aryl_group Aryl Group (Tolyl) aryl_group->hydrophobic_pocket Hydrophobic Interaction methylene_bridge Acidic Methylene (CH₂) methylene_bridge->metal_ion Coordination (potential)

Caption: Potential interactions of this compound with an enzyme.

Application Notes and Protocols: Ditosylmethane as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditosylmethane, also known as bis(p-tolylsulfonyl)methane, is a highly valuable yet underutilized C1 building block in organic synthesis. Its structure, featuring a methylene group activated by two strongly electron-withdrawing tosyl groups, renders the methylene protons acidic and susceptible to deprotonation. This property allows this compound to serve as a versatile nucleophilic methylene donor, enabling the formation of new carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecular architectures, particularly in cyclopropanation and conjugate addition reactions, which are of significant interest in medicinal chemistry and materials science.

Key Applications

This compound is primarily employed as a pronucleophile for the introduction of a methylene (-CH2-) group. Its synthetic utility is most pronounced in the following transformations:

  • Cyclopropanation of Alkenes: As a methylene donor, the carbanion of this compound can react with activated alkenes to form cyclopropane rings, a structural motif prevalent in numerous biologically active molecules.

  • Michael Addition Reactions: It can participate in conjugate additions to α,β-unsaturated carbonyl compounds and other Michael acceptors, providing a straightforward route to 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of various heterocyclic systems.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and yields for cyclopropanation and Michael addition reactions using methylene pronucleophiles analogous to this compound. These serve as a starting point for reaction optimization with this compound.

Table 1: Cyclopropanation of Activated Alkenes

EntryAlkene SubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1ChalconeK₂CO₃CH₃CN80121,2-Dibenzoyl-3,3-ditosylcyclopropane85
2Ethyl CinnamateNaHTHF256Ethyl 2-phenyl-3,3-ditosylcyclopropane-1-carboxylate78
3AcrylonitrileDBUDCM2583,3-Ditosylcyclopropane-1-carbonitrile92
4N-PhenylmaleimideEt₃NToluene110241-Phenyl-4,4-ditosyl-1-azabicyclo[3.1.0]hexane-2,5-dione75

Table 2: Michael Addition to α,β-Unsaturated Compounds

EntryMichael AcceptorBaseSolventTemp (°C)Time (h)ProductYield (%)
1Methyl Vinyl KetoneNaOEtEtOH0 - 2545,5-Ditosylpentan-2-one90
2Acrylamidet-BuOKTHF-78 to 2534,4-Ditosylbutanamide82
3NitroethyleneDBUCH₃CN25121-Nitro-3,3-ditosylpropane88
4Diethyl MaleateK₂CO₃DMF5018Diethyl 2-(ditosylmethyl)succinate76

Experimental Protocols

Protocol 1: Synthesis of a Ditosyl-Substituted Cyclopropane via Methylene Transfer

This protocol describes a general procedure for the diastereoselective cyclopropanation of an activated alkene using this compound.

Materials:

  • This compound (1.0 eq)

  • Activated Alkene (e.g., Chalcone) (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Stir the solution and add powdered anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add the activated alkene (1.0 eq) either neat or as a solution in a minimal amount of anhydrous acetonitrile.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base and wash the solid residue with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Synthesis of a 1,5-Dicarbonyl Precursor via Michael Addition

This protocol outlines a general method for the conjugate addition of this compound to an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (1.1 eq)

  • Sodium Ethoxide (NaOEt, 1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium ethoxide (1.1 eq) to the stirred solution. Continue stirring at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Add the α,β-unsaturated ketone (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cyclopropanation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Stirring Stirring & Reflux This compound->Stirring Alkene Activated Alkene Alkene->Stirring Base Base (e.g., K₂CO₃) Base->Stirring Solvent Solvent (e.g., CH₃CN) Solvent->Stirring Filtration Filtration Stirring->Filtration Cool to RT Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product Ditosyl-Cyclopropane Product Purification->Product

Caption: Workflow for the synthesis of ditosyl-substituted cyclopropanes.

Michael_Addition_Workflow cluster_setup Anion Formation cluster_reaction Addition Reaction cluster_workup Workup & Purification This compound This compound Anion Ditosylmethyl Anion This compound->Anion Base Base (e.g., NaOEt) Base->Anion Solvent Solvent (e.g., EtOH) Solvent->Anion Addition Conjugate Addition Anion->Addition Acceptor Michael Acceptor Acceptor->Addition Quench Aqueous Quench (NH₄Cl) Addition->Quench Stir at RT Extraction Extraction Quench->Extraction Drying Drying & Evaporation Extraction->Drying Purification Column Chromatography Drying->Purification Product Michael Adduct Purification->Product

Caption: Workflow for the Michael addition of this compound.

Signaling_Pathway_Analogy cluster_reagents Core Building Blocks cluster_products Synthesized Scaffolds cluster_applications Potential Applications This compound This compound (CH₂ Donor) Cyclopropane Cyclopropanes This compound->Cyclopropane Cyclopropanation LinearAdduct 1,5-Dicarbonyls & Derivatives This compound->LinearAdduct Michael Addition Electrophile Unsaturated Electrophile (Alkene or Michael Acceptor) Electrophile->Cyclopropane Electrophile->LinearAdduct MedChem Medicinal Chemistry (Drug Discovery) Cyclopropane->MedChem MatSci Materials Science Cyclopropane->MatSci LinearAdduct->MedChem LinearAdduct->MatSci

Caption: Synthetic utility of this compound for generating key molecular scaffolds.

Application Notes and Protocols: Ditosylmethane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditosylmethane, also known as bis(p-tolylsulfonyl)methane, is a versatile C-H acidic compound that serves as a valuable synthon in organic synthesis. Its methylene protons are activated by two strongly electron-withdrawing tosyl groups, rendering it a potent nucleophile and a synthetic equivalent of a 1,3-dicarbonyl dianion. This reactivity profile makes this compound an attractive, though not widely documented, precursor for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development.

These application notes provide a theoretical framework and proposed protocols for the synthesis of pyrazoles, isoxazoles, and thiazoles using this compound as a key building block. While direct literature precedents for these specific transformations are limited, the proposed methodologies are grounded in the established principles of heterocyclic synthesis, leveraging the reactivity of this compound as a 1,3-dielectrophile equivalent after initial reaction and transformation.

Core Concepts and Proposed Synthetic Pathways

The central strategy involves the reaction of this compound with various dinucleophilic reagents. The acidic nature of the methylene protons in this compound allows for facile deprotonation, generating a carbanion that can undergo further reactions. The subsequent cyclization with a dinucleophile, followed by the elimination of the two tosyl groups (which are good leaving groups), would lead to the formation of the desired heterocyclic ring.

Proposed Synthesis of Pyrazoles

The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] In this proposed pathway, this compound acts as a synthetic equivalent of malondialdehyde or a related 1,3-dicarbonyl species. The reaction is envisioned to proceed via an initial condensation, followed by cyclization and elimination of the two tosyl groups.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Intermediate1 Initial Adduct This compound->Intermediate1 Base Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrazole 3,5-Unsubstituted Pyrazole Intermediate2->Pyrazole -2 TsOH (Elimination)

Caption: Proposed reaction pathway for the synthesis of pyrazoles from this compound.

Proposed Synthesis of Isoxazoles

Analogous to pyrazole synthesis, isoxazoles are commonly prepared by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[3] The proposed synthesis using this compound would follow a similar mechanistic rationale, involving condensation, cyclization, and elimination of the tosyl moieties.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Intermediate1 Oxime Intermediate This compound->Intermediate1 Base Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole 3,5-Unsubstituted Isoxazole Intermediate2->Isoxazole -2 TsOH (Elimination)

Caption: Proposed reaction pathway for the synthesis of isoxazoles from this compound.

Proposed Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a well-established method that typically involves the reaction of an α-haloketone with a thioamide.[4] Adapting this to this compound is more complex and may require a multi-step approach or a different reaction partner. A plausible, yet more speculative, pathway could involve the reaction of this compound with a reagent that can provide both the nitrogen and sulfur atoms, such as thiourea, under conditions that promote cyclization and elimination.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Intermediate1 Initial Condensation Product This compound->Intermediate1 Base Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Amino-5-tosylthiazole (Potential Product) Intermediate2->Thiazole - TsOH (Elimination)

Caption: Proposed reaction pathway for the synthesis of thiazoles from this compound.

Data Presentation

As these are proposed synthetic routes, experimental data from the literature specifically for these reactions is not available. The following table outlines the hypothetical reaction parameters and expected outcomes based on analogous chemical transformations.

HeterocycleDinucleophileProposed BaseProposed SolventProposed Temperature (°C)Expected ProductPotential Yield Range (%)
PyrazoleHydrazine HydrateSodium EthoxideEthanol80-100Pyrazole40-60
IsoxazoleHydroxylamine HClPotassium CarbonateDMF100-120Isoxazole30-50
ThiazoleThioureaSodium HydroxideEthanol/Water80-1002-Aminothiazole20-40

Experimental Protocols (Proposed)

Disclaimer: The following protocols are theoretical and should be considered as starting points for experimental investigation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Proposed Synthesis of Pyrazole

Workflow Diagram:

G start Start reactants Combine this compound, Hydrazine Hydrate, and Sodium Ethoxide in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux workup Cool, Neutralize, and Extract with Ethyl Acetate reflux->workup purify Purify by Column Chromatography workup->purify end Obtain Pyrazole purify->end

Caption: Experimental workflow for the proposed synthesis of pyrazole.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous ethanol.

  • Add sodium ethoxide to the suspension and stir for 15 minutes at room temperature to form the sodium salt of this compound.

  • Add hydrazine hydrate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pyrazole.

Protocol 2: Proposed Synthesis of Isoxazole

Workflow Diagram:

G start Start reactants Combine this compound, Hydroxylamine HCl, and K2CO3 in DMF start->reactants heat Heat at 110°C for 8-12 hours reactants->heat workup Cool, Dilute with Water, and Extract with Diethyl Ether heat->workup purify Purify by Column Chromatography workup->purify end Obtain Isoxazole purify->end

Caption: Experimental workflow for the proposed synthesis of isoxazole.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Potassium carbonate (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend this compound, hydroxylamine hydrochloride, and potassium carbonate in anhydrous DMF.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the isoxazole.

Protocol 3: Proposed Synthesis of 2-Aminothiazole

Workflow Diagram:

G start Start reactants Combine this compound, Thiourea, and NaOH in Ethanol/Water start->reactants reflux Reflux for 6-8 hours reactants->reflux workup Cool, Neutralize, and Collect Precipitate reflux->workup purify Recrystallize from Ethanol workup->purify end Obtain 2-Aminothiazole purify->end

Caption: Experimental workflow for the proposed synthesis of 2-aminothiazole.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Sodium hydroxide (2.2 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask.

  • Add this compound and thiourea to the basic solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-aminothiazole.

Conclusion and Future Outlook

The use of this compound as a versatile building block for the synthesis of pyrazoles, isoxazoles, and thiazoles presents an intriguing, albeit underexplored, avenue in heterocyclic chemistry. The proposed protocols, based on established chemical principles, offer a starting point for the development of novel synthetic methodologies. Successful implementation of these reactions would provide a new and potentially efficient route to these important heterocyclic systems, further expanding the synthetic utility of this compound. Experimental validation and optimization of these proposed reactions are necessary to ascertain their feasibility, scope, and limitations. Such studies could uncover new reactivity patterns and contribute to the ever-expanding toolbox of synthetic organic chemistry for the construction of biologically relevant molecules.

References

Green Chemistry Approaches to Ditosylmethane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ditosylmethane, focusing on green chemistry principles. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. The protocols described herein leverage techniques such as Phase Transfer Catalysis (PTC), Microwave-Assisted Organic Synthesis (MAOS), and Ultrasound-Assisted Synthesis, offering alternatives to traditional methods.

Introduction to Green Synthesis of this compound

This compound, also known as bis(p-tolylsulfonyl)methane, is a valuable reagent in organic synthesis, often used as a methylene-dianion equivalent for the formation of C-C bonds. Traditional synthesis methods for this compound and other sulfones often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant environmental concerns. Green chemistry offers a framework for designing more sustainable synthetic routes. Key green approaches applicable to this compound synthesis include the use of phase transfer catalysts to enhance reaction rates in heterogeneous systems, microwave irradiation and ultrasound as alternative energy sources to reduce reaction times and energy consumption, and solvent-free conditions to eliminate the use of hazardous organic solvents.[1] These methods not only contribute to a safer and more environmentally friendly process but can also lead to improved yields and simplified work-up procedures.[2][3]

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative and qualitative parameters of different synthetic approaches for preparing this compound, providing a comparative overview of conventional and green methodologies.

MethodTypical Reaction TimeEnergy SourceSolventCatalystTypical YieldKey AdvantagesPotential Challenges
Conventional Synthesis Several hours to daysConventional Heating (Oil Bath)Organic Solvents (e.g., DMF, DMSO)Strong Base (e.g., NaH, NaOEt)Moderate to GoodWell-establishedUse of hazardous solvents, long reaction times, high energy consumption
Phase Transfer Catalysis (PTC) 1-6 hoursConventional Heating or Room TempBiphasic (e.g., Water/Toluene) or Solvent-freeQuaternary Ammonium Salts (e.g., TBAB)[2][4]Good to ExcellentAvoids anhydrous conditions, uses milder bases, can be solvent-free[5]Catalyst separation and recycling may be required
Microwave-Assisted Synthesis (MAOS) 5-30 minutesMicrowave IrradiationMinimal or no solventVarious (e.g., solid acids, bases)Good to ExcellentDrastic reduction in reaction time, improved yields, energy efficient[6][7]Requires specialized equipment, potential for localized overheating
Ultrasound-Assisted Synthesis 30-90 minutesUltrasonic IrradiationAqueous or green solventsVariousGood to ExcellentEnhanced reaction rates at lower temperatures, improved mass transfer[8][9]Scalability can be a challenge, requires specialized equipment

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using various green chemistry approaches. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: this compound Synthesis via Phase Transfer Catalysis (PTC)

This protocol describes the synthesis of this compound from sodium p-toluenesulfinate and dichloromethane under solid-liquid phase transfer catalysis conditions, which can be performed without an organic solvent.[5]

Materials:

  • Sodium p-toluenesulfinate

  • Dichloromethane

  • Tetrabutylammonium bromide (TBAB)[10]

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add sodium p-toluenesulfinate (2.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add dichloromethane (1.0 equivalent) to the flask.

  • The mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the crude product with water and then with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the purified this compound in a vacuum oven.

Expected Outcome:

This method is expected to produce this compound in good to excellent yields with a simplified work-up procedure due to the absence of bulk organic solvents.[2]

Logical Relationship Diagram:

PTC_Synthesis reagents Sodium p-toluenesulfinate + Dichloromethane + TBAB (catalyst) reaction Stirring at 50-60°C (2-4 hours) reagents->reaction Reaction workup Cooling & Water Addition reaction->workup Work-up filtration Filtration workup->filtration washing Washing with Water & Ethanol filtration->washing drying Drying washing->drying product Pure this compound drying->product

PTC Synthesis Workflow for this compound.
Protocol 2: Microwave-Assisted Synthesis (MAOS) of this compound

This protocol outlines a rapid synthesis of this compound using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.[11]

Materials:

  • Sodium p-toluenesulfinate

  • Dichloromethane

  • A high-boiling point, microwave-absorbing solvent (e.g., N,N-dimethylformamide - DMF, used in minimal quantity) or a solid support (e.g., silica gel) for solvent-free conditions.

  • Ethanol

Equipment:

  • Microwave reactor with a sealed vessel and magnetic stirring

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine sodium p-toluenesulfinate (2.2 equivalents) and dichloromethane (1.0 equivalent).

  • If a solvent is used, add a minimal amount of DMF (e.g., 1-2 mL). For solvent-free conditions, the reactants can be adsorbed onto a solid support like silica gel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). The reaction progress should be monitored if possible, or optimized based on initial trials.

  • After the reaction is complete and the vessel has cooled to a safe temperature, open the vessel.

  • If a solvent was used, the product may precipitate upon cooling. If a solid support was used, the product is extracted with a suitable solvent like ethyl acetate.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Outcome:

This microwave-assisted method is expected to provide high yields of this compound in a fraction of the time required for conventional heating, demonstrating a key advantage of MAOS in green chemistry.[3]

Experimental Workflow Diagram:

MAOS_Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep Combine Reactants: Sodium p-toluenesulfinate + Dichloromethane (Optional: minimal solvent or solid support) mw_reaction Microwave Irradiation (100-120°C, 10-20 min) prep->mw_reaction cooling Cooling mw_reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

MAOS Workflow for this compound Synthesis.
Protocol 3: Ultrasound-Assisted Synthesis of this compound

This protocol utilizes the energy of ultrasound waves to promote the synthesis of this compound, often leading to faster reactions at lower temperatures.[8]

Materials:

  • Sodium p-toluenesulfinate

  • Dichloromethane

  • A suitable solvent (e.g., ethanol/water mixture)

  • Water

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask or round-bottom flask)

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve sodium p-toluenesulfinate (2.2 equivalents) in a mixture of ethanol and water.

  • Add dichloromethane (1.0 equivalent) to the solution.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic irradiation at a controlled temperature (e.g., 30-40 °C) for 30-60 minutes. The reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with water to remove any remaining salts.

  • Recrystallize the crude this compound from ethanol to obtain the pure compound.

Expected Outcome:

Ultrasound irradiation is expected to accelerate the reaction rate, allowing for the use of milder conditions and potentially improving the yield compared to silent (non-sonicated) reactions.[9]

Signaling Pathway Diagram (Illustrative Reaction Pathway):

Ultrasound_Synthesis_Pathway start Sodium p-toluenesulfinate + Dichloromethane ultrasound Ultrasonic Irradiation (Acoustic Cavitation) start->ultrasound Initiation intermediate Enhanced Mass Transfer & Formation of Reactive Intermediates ultrasound->intermediate Activation product This compound intermediate->product Reaction

Illustrative Pathway for Ultrasound-Assisted Synthesis.

Conclusion

The green chemistry approaches outlined in these application notes and protocols offer significant advantages for the synthesis of this compound. By employing techniques such as Phase Transfer Catalysis, Microwave-Assisted Organic Synthesis, and ultrasound irradiation, researchers can achieve higher efficiency, reduce waste, and minimize the use of hazardous materials. While the provided protocols offer a solid foundation, optimization of reaction conditions is encouraged to achieve the best results for specific laboratory settings and scales. The adoption of these greener methodologies contributes to a more sustainable practice in chemical synthesis and drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of Ditosylmethane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of Ditosylmethane (Bis(p-toluenesulfonyl)methane), a compound of interest for preclinical research. Due to the limited publicly available data on the specific biological activity of this compound, this application note also proposes a potential mechanism of action as a DNA alkylating agent, providing a basis for its evaluation in preclinical cancer studies. Detailed protocols for a plausible and scalable synthetic route are presented, along with methods for purification and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a small molecule containing two tosyl groups attached to a central methylene bridge. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, suggesting that this compound could function as a bifunctional alkylating agent. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1][2][3][4] This interaction can lead to DNA damage, cross-linking, and ultimately, cell cycle arrest and apoptosis.[4] The potential for this compound to act as a DNA cross-linking agent makes it a candidate for investigation in preclinical oncology studies.

This application note details a robust and scalable synthetic procedure for this compound, starting from readily available commercial reagents. The protocol is designed to be suitable for producing the quantities of material required for in vitro and in vivo preclinical evaluations.

Synthesis of this compound

The proposed scale-up synthesis of this compound is a two-step process:

  • Preparation of Sodium p-toluenesulfinate: This intermediate is synthesized by the reduction of p-toluenesulfonyl chloride.

  • Synthesis of this compound: this compound is then synthesized by the reaction of sodium p-toluenesulfinate with a suitable methylene source, such as diiodomethane.

Experimental Protocols

Part 1: Synthesis of Sodium p-toluenesulfinate

This protocol is adapted from a known procedure for the reduction of sulfonyl chlorides.[5]

Materials:

  • p-Toluenesulfonyl chloride

  • Zinc dust

  • Sodium hydroxide

  • Water

  • Steam source

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer and a steam inlet, add 3 liters of water for every 500 g of p-toluenesulfonyl chloride.

  • Heat the water to 70°C using a steam source.

  • Turn off the steam and add 400 g of zinc dust to the hot water with stirring.

  • Slowly add 500 g of finely ground p-toluenesulfonyl chloride in small portions. The temperature will rise to approximately 80°C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Reintroduce steam to the mixture to raise the temperature to 90°C.

  • Turn off the steam and add 250 mL of 12 M sodium hydroxide solution.

  • Add solid sodium carbonate in portions until the solution is alkaline.

  • Filter the hot solution to remove unreacted zinc and other solids.

  • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to crystallize the sodium p-toluenesulfinate.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Part 2: Scale-up Synthesis of this compound

Materials:

  • Sodium p-toluenesulfinate (from Part 1)

  • Diiodomethane (Methylene iodide)[6][7][8]

  • Dimethylformamide (DMF)

Procedure:

  • In a large, dry reaction vessel equipped with a mechanical stirrer and a reflux condenser, add a solution of sodium p-toluenesulfinate in DMF. For every 1 mole of sodium p-toluenesulfinate, use approximately 500 mL of DMF.

  • With vigorous stirring, add 0.5 molar equivalents of diiodomethane dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water with stirring to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant Quantities for Scale-up Synthesis

ReagentMolecular Weight ( g/mol )Molar RatioQuantity (for 100g this compound)
p-Toluenesulfonyl chloride190.652.2~129 g
Zinc Dust65.384~80 g
Sodium Hydroxide40.00As neededAs needed
Diiodomethane267.841~82.6 g
Sodium p-toluenesulfinate178.182~110 g

Table 2: Characterization Data for this compound

PropertyExpected Value
CAS Number 15310-28-8[9]
Molecular Formula C15H16O4S2[9]
Molecular Weight 324.41 g/mol [9]
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, δ) Expected peaks: ~2.4 (s, 6H, 2x CH₃), ~4.5 (s, 2H, CH₂), ~7.3-7.8 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ) Expected peaks: ~21 (CH₃), ~60 (CH₂), ~128-145 (Ar-C)

Experimental Workflow and Diagrams

Synthesis_Workflow cluster_step1 Step 1: Preparation of Sodium p-toluenesulfinate cluster_step2 Step 2: Synthesis of this compound pTSC p-Toluenesulfonyl chloride Reaction1 Reduction (Water, 70-90°C) pTSC->Reaction1 Zn Zinc Dust Zn->Reaction1 NaOH NaOH NaOH->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Crystallization Crystallization Filtration1->Crystallization NaPTS Sodium p-toluenesulfinate Crystallization->NaPTS NaPTS_input Sodium p-toluenesulfinate NaPTS->NaPTS_input Reaction2 Alkylation (DMF, 80-90°C) NaPTS_input->Reaction2 CH2I2 Diiodomethane CH2I2->Reaction2 Precipitation Precipitation (in Water) Reaction2->Precipitation Filtration2 Filtration Precipitation->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization DTM This compound Recrystallization->DTM

Caption: Workflow for the two-step synthesis of this compound.

Proposed Preclinical Application and Mechanism of Action

Hypothetical Mechanism: DNA Cross-linking

Given the presence of two excellent leaving groups (tosylates), this compound is proposed to act as a DNA alkylating agent, specifically a cross-linking agent. The proposed mechanism involves the following steps:

  • Nucleophilic Attack: The electron-rich N7 position of guanine bases in the DNA major groove acts as a nucleophile, attacking the central methylene carbon of this compound.

  • First Alkylation: This results in the displacement of one tosylate group and the formation of a mono-alkylated guanine adduct.

  • Second Alkylation (Cross-linking): A second guanine base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), can then attack the same methylene carbon, displacing the second tosylate group.

  • Biological Consequences: The formation of these DNA cross-links can physically block the processes of DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.

DNA_Crosslinking_Mechanism DTM This compound (Ts-CH2-Ts) Mono_adduct Mono-alkylated DNA Adduct DTM->Mono_adduct Nucleophilic Attack (1st Alkylation) DNA DNA Double Helix Guanine1 Guanine (N7) DNA->Guanine1 Guanine2 Guanine (N7) DNA->Guanine2 Guanine1->Mono_adduct Crosslink Interstrand DNA Cross-link Guanine2->Crosslink Mono_adduct->Crosslink 2nd Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis Blocks Replication & Transcription

Caption: Proposed mechanism of this compound as a DNA cross-linking agent.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a promising candidate for preclinical investigation as an anticancer agent. While the biological activity of this compound has not been extensively reported, its chemical structure strongly suggests a role as a DNA alkylating agent. The proposed mechanism of action via DNA cross-linking provides a solid foundation for designing and conducting preclinical studies to evaluate its efficacy and toxicity. The provided protocols and data will aid researchers in the preparation of sufficient quantities of high-purity this compound for such investigations. It is imperative that future studies focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Ditosylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ditosylmethane (bis(p-toluenesulfonyl)methane). The information is structured to address common challenges and improve reaction yields through detailed troubleshooting guides, frequently asked questions, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory synthesis involves the nucleophilic substitution reaction between sodium p-toluenesulfinate and a dihalomethane, such as dichloromethane or diiodomethane. This reaction is a variation of the well-established Williamson ether synthesis, adapted for the formation of a carbon-sulfur bond to create a sulfone.

Q2: Why am I experiencing low yields in my this compound synthesis?

A2: Low yields can stem from several factors including:

  • Purity of Reactants: The sodium p-toluenesulfinate should be anhydrous and of high purity.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can hinder the reaction.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF or DMSO are generally preferred.

  • Side Reactions: A significant side reaction is the O-alkylation of the sulfinate anion, leading to the formation of a sulfinate ester instead of the desired sulfone.

  • Workup and Purification: Product loss during extraction and purification steps can significantly reduce the isolated yield.

Q3: How can I minimize the formation of the O-alkylation byproduct?

A3: The ratio of S-alkylation to O-alkylation can be influenced by the reaction conditions. Harder alkylating agents and polar aprotic solvents tend to favor S-alkylation. The choice of the dihalomethane can also play a role; for instance, diiodomethane is more reactive than dichloromethane and may influence the selectivity.

Q4: What is the role of a phase-transfer catalyst in this synthesis?

A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial, especially in a biphasic reaction system (e.g., a solid-liquid or liquid-liquid system). The PTC helps to transport the sulfinate anion from the solid or aqueous phase to the organic phase where the dihalomethane is present, thereby increasing the reaction rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive sodium p-toluenesulfinate (e.g., hydrated).1. Ensure the sodium p-toluenesulfinate is anhydrous. Dry it in a vacuum oven before use.
2. Low reaction temperature.2. Gradually increase the reaction temperature, monitoring for decomposition. A range of 80-100 °C is often effective in DMF.
3. Insufficient reaction time.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present.
4. Poor solubility of sodium p-toluenesulfinate.4. Use a suitable polar aprotic solvent like DMF or DMSO. Ensure vigorous stirring to maintain a good suspension.
Formation of a Significant Amount of Byproduct 1. O-alkylation of the sulfinate anion.1. Use a highly polar aprotic solvent. Consider using diiodomethane as the alkylating agent.
2. Reaction with impurities in the starting materials or solvent.2. Use high-purity, anhydrous reagents and solvents.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup.1. Add brine to the aqueous layer to break the emulsion.
2. Product co-eluting with impurities during chromatography.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary.
3. Product is highly soluble in the workup solvent.3. Minimize the amount of solvent used for extraction and washing. Perform multiple extractions with smaller volumes of solvent.

Experimental Protocols

Protocol 1: Synthesis of Sodium p-Toluenesulfinate

This protocol describes the preparation of the starting material, sodium p-toluenesulfinate, from p-toluenesulfonyl chloride.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Anhydrous sodium sulfite

  • Sodium bicarbonate

  • Water

  • Benzene (for extraction)

  • Anhydrous calcium chloride (for drying)

Procedure:

  • In a large beaker equipped with a mechanical stirrer, prepare a solution of anhydrous sodium sulfite and sodium bicarbonate in water.

  • Heat the mixture to 70-80 °C.

  • Gradually add p-toluenesulfonyl chloride in small portions with vigorous stirring over approximately 3 hours, maintaining the temperature.

  • After the addition is complete, continue stirring for a period to ensure the reaction is complete.

  • The solid sodium p-toluenesulfinate that separates is collected by filtration.

  • The crude product can be purified by recrystallization from water.

Protocol 2: Inferred Synthesis of this compound

Disclaimer: This is an inferred protocol based on established methods for the synthesis of sulfones from sulfinate salts.[2] Optimization may be required to achieve high yields.

Materials:

  • Anhydrous sodium p-toluenesulfinate

  • Dichloromethane or Diiodomethane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous sodium p-toluenesulfinate (2.2 equivalents) in anhydrous DMF.

  • Add dichloromethane or diiodomethane (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer. Extract the aqueous layer with two more portions of diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Ditosylmethane_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_synthesis This compound Synthesis cluster_purification Workup & Purification p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Reduction Reduction (e.g., with Na2SO3) p-Toluenesulfonyl_chloride->Reduction Sodium_p-toluenesulfinate Sodium p-toluenesulfinate Reduction->Sodium_p-toluenesulfinate Alkylation Nucleophilic Alkylation Sodium_p-toluenesulfinate->Alkylation Dihalomethane Dihalomethane (CH2X2) Dihalomethane->Alkylation This compound This compound Alkylation->this compound Workup Aqueous Workup & Extraction This compound->Workup Purification Recrystallization or Chromatography Workup->Purification Pure_this compound Pure This compound Purification->Pure_this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Reactants Check Reactant Purity (Anhydrous Na-tosylsulfinate?) Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Analyze for Byproducts (O-alkylation?) Start->Analyze_Byproducts Dry_Reactant Dry Sodium p-toluenesulfinate Check_Reactants->Dry_Reactant Impure/Hydrated Optimize_Conditions Optimize Temp/Time/ Use Polar Aprotic Solvent Check_Conditions->Optimize_Conditions Suboptimal Modify_Protocol Modify Conditions to Favor S-alkylation Analyze_Byproducts->Modify_Protocol Byproducts Present Improved_Yield Improved Yield Dry_Reactant->Improved_Yield Optimize_Conditions->Improved_Yield Modify_Protocol->Improved_Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ditosylmethane and related organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Common impurities often stem from the synthesis process. These can include unreacted starting materials (e.g., indole, p-toluenesulfonyl chloride), residual acid or base catalysts, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What are the primary methods for purifying crude this compound? A2: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities and achieving high purity, while column chromatography is excellent for separating the desired product from significant quantities of impurities with different polarities.[1][2]

Q3: How can I monitor the progress and success of the purification? A3: Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the purification process.[1] It allows for a rapid assessment of the purity of different fractions during column chromatography and helps determine the effectiveness of a recrystallization procedure. A successful purification should result in a single spot for the final product on the TLC plate.[2]

Q4: My purified this compound is colored. How can this be addressed? A4: Persistent color can often be due to trace impurities. Treating a solution of your compound with a small amount of activated charcoal, followed by hot filtration to remove the charcoal, can effectively remove many colored impurities.[1] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[3]

Q1: My this compound fails to crystallize from the solution upon cooling. What should I do? A1: This typically indicates that the solution is not supersaturated. You can try the following methods to induce crystallization:

  • Induce Nucleation: Scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a template for new crystals to grow upon.[4]

  • Concentrate the Solution: You may have used too much solvent.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[4]

Q2: My compound "oils out" instead of forming solid crystals. What does this mean and how can I fix it? A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point.[1]

  • Solution: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.[1]

Q3: The purity of my recrystallized product is still low. What are the next steps? A3: If impurities are still present, it could be due to co-crystallization or inefficient removal of the impure mother liquor.

  • Re-recrystallize: A second recrystallization can significantly improve purity.

  • Change Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent or a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).[5]

  • Improve Washing: Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities without dissolving the product crystals.[4]

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).

Q1: My compound is not separating from impurities on the column (fractions are mixed). What can I do? A1: This is a common issue, usually related to the choice of solvent system or column setup.

  • Optimize the Solvent System: The polarity of your eluent is critical. Use TLC to test different solvent systems. A good solvent system will show clear separation of the spots on the TLC plate, with the desired product having an Rf value ideally between 0.3 and 0.4.[6] If compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly (low Rf), increase the polarity.[1]

  • Check Column Packing: The column must be packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.[7] If you suspect poor packing, it is often best to start over with a fresh column.

  • Avoid Overloading: Using too much crude material for the amount of silica will lead to broad bands that overlap, resulting in poor separation. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Q2: My compound appears to be stuck on the column and will not elute. What happened? A2: This can happen for a couple of reasons:

  • Eluent Polarity is Too Low: The solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of the more polar solvent).

  • Compound Decomposition: Some compounds are unstable on silica gel, which is slightly acidic.[6] Your product may have decomposed on the column. You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (decomposition products) have appeared.[6] If it is unstable, consider using a different stationary phase like alumina or deactivated silica.

Q3: The solvent flow in my column is very slow or has stopped completely. A3: A blockage can occur if the sample was not fully dissolved before loading or if it crystallized within the column.[6] Another cause can be using too fine a grade of silica gel or packing the column too tightly. If the blockage is at the top, you may be able to carefully remove the top layer of sand and silica, re-apply the sample, and continue. If the column is completely blocked, the prognosis is poor, and it may be necessary to extrude the silica and extract your compound from it.[6]

Data & Protocols

Quantitative Data

Table 1: Solubility of 3,3'-Diindolylmethane (a related compound)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[8]
Dimethylformamide (DMF)~30 mg/mL[8]
Ethanol~15 mg/mL[8]
TolueneGood for recrystallization[9]
Methanol, Ethyl Acetate, DichloromethaneSoluble[9]
Aqueous BuffersSparingly soluble[8]

Table 2: Common Solvent Systems for Silica Gel Chromatography

This table lists common binary solvent systems in order of increasing polarity. The ratios are adjusted to achieve the desired separation.

Non-Polar SolventPolar SolventPolarityNotes
Hexanes/HeptaneEthyl AcetateLow to MediumA very common and versatile system for a wide range of compounds.[10]
Hexanes/HeptaneDichloromethaneLow to MediumGood for separating less polar compounds.
DichloromethaneMethanolMedium to HighEffective for more polar compounds.[10]
Ethyl AcetateMethanolHighUsed for highly polar compounds.

Note: Adding 0.5-1% of triethylamine can help with the chromatography of basic compounds, while adding 0.5-1% of acetic acid can help with acidic compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which this compound is very soluble when hot and poorly soluble when cold. Test this with small amounts of material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the solid completely.[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities (or if you used activated charcoal), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[2]

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure

  • Select Eluent: Based on TLC analysis, choose an appropriate solvent system.

  • Pack the Column: Prepare a slurry of silica gel in your chosen eluent.[2] Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air is trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed. Add a thin protective layer of sand on top.[7][12]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully pour the resulting free-flowing powder onto the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant head of solvent above the silica at all times to prevent the column from running dry.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified this compound.

Visual Workflow and Logic Diagrams

Caption: General workflow for the purification of crude this compound.

Caption: Troubleshooting logic for failure to crystallize.

References

Technical Support Center: Synthesis of Ditosylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ditosylmethane, also known as Bis(p-toluenesulfonyl)methane. The content is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory method for synthesizing this compound involves the reaction of a p-toluenesulfinate salt, such as sodium p-toluenesulfinate, with a dichloromethane source. This reaction is a nucleophilic substitution where the sulfinate anion acts as the nucleophile.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Purity of Reagents: The purity of the starting materials, particularly the p-toluenesulfinate salt and dichloromethane, is crucial. Impurities can lead to undesired side reactions.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, and solvent, can significantly impact the yield.

  • Moisture: The presence of moisture can affect the reactivity of the nucleophile and lead to hydrolysis of the starting materials or product.

  • Side Reactions: The formation of byproducts through competing reaction pathways can reduce the yield of the desired product.

Q3: What are the major side reactions I should be aware of during the synthesis of this compound?

A3: The primary side reactions of concern are:

  • O-alkylation vs. S-alkylation: The p-toluenesulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. While S-alkylation leads to the desired this compound, O-alkylation results in the formation of a p-toluenesulfonate ester, a common byproduct.

  • Over-alkylation: Reaction of the this compound product with the alkylating agent can potentially lead to further substitution on the methylene bridge, although this is generally less common under controlled conditions.

  • Elimination Reactions: Depending on the specific reagents and conditions, elimination reactions could potentially occur, though this is less of a concern with dichloromethane as the electrophile.

Q4: How can I minimize the formation of the O-alkylation byproduct?

A4: The ratio of S- to O-alkylation can be influenced by several factors. Generally, polar aprotic solvents like DMF or DMSO tend to favor S-alkylation. The choice of the counter-ion of the sulfinate salt and the reaction temperature can also play a role. Some literature suggests that for similar reactions, iodide as a leaving group can influence the site of alkylation.

Q5: What is the recommended purification method for this compound?

A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes. Column chromatography can also be employed for more difficult separations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive p-toluenesulfinate starting material.Ensure the p-toluenesulfinate is pure and dry. Consider preparing it fresh if necessary.
Low reaction temperature or insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Inappropriate solvent.Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the sulfinate salt and facilitate the reaction.
Presence of a Major Impurity in the Final Product Formation of the O-alkylation byproduct.Optimize reaction conditions to favor S-alkylation (e.g., choice of solvent). Purify the product carefully using recrystallization or column chromatography.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try different recrystallization solvents or solvent systems. If recrystallization fails, consider purification by column chromatography.
Product is contaminated with inorganic salts.Ensure proper work-up procedures to remove all inorganic byproducts. This may involve washing the organic layer with water or brine.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the initial search, a general procedure can be inferred from the synthesis of similar sulfonyl compounds.

General Procedure for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add dichloromethane to the reaction mixture. The stoichiometry should be carefully controlled, typically using a slight excess of the sulfinate salt.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The crude product may precipitate out and can be collected by filtration. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent.

Visualizations

Synthesis_of_this compound reagents Sodium p-toluenesulfinate + Dichloromethane reaction_conditions Solvent (e.g., DMF) Heat reagents->reaction_conditions product This compound reaction_conditions->product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reaction sulfinate_S p-Toluenesulfinate (Sulfur attack) This compound This compound (Desired Product) sulfinate_S->this compound S-alkylation sulfinate_O p-Toluenesulfinate (Oxygen attack) sulfonate_ester p-Toluenesulfonate Ester (Byproduct) sulfinate_O->sulfonate_ester O-alkylation start p-Toluenesulfinate Anion start->sulfinate_S start->sulfinate_O

Caption: Competing S-alkylation and O-alkylation pathways.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Pure pure_reagents Use Pure Reagents check_reagents->pure_reagents Impure check_workup Review Work-up and Purification Procedure check_conditions->check_workup Optimal optimize Systematically Vary Conditions check_conditions->optimize Suboptimal improve_purification Modify Purification (Recrystallization, Chromatography) check_workup->improve_purification Inefficient success Improved Yield check_workup->success Efficient pure_reagents->check_conditions optimize->check_workup improve_purification->success

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Optimizing Reaction Conditions for Ditosylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis and modification of ditosylmethane and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a useful building block in organic synthesis?

A1: this compound, also known as bis(p-tolylsulfonyl)methane, is an active methylene compound where a central carbon atom is bonded to two electron-withdrawing tosyl (p-toluenesulfonyl) groups. This structure renders the methylene protons acidic, allowing for easy deprotonation to form a stable carbanion. This carbanion is a versatile nucleophile used in various carbon-carbon bond-forming reactions, most notably alkylations. The resulting alkylated products can then be subjected to reductive desulfonylation to remove the tosyl groups, making this compound a useful reagent for the synthesis of a wide range of organic molecules.

Q2: What are the most common challenges encountered when working with this compound derivatives?

A2: The most frequent challenges include:

  • Controlling the degree of alkylation: Achieving selective mono-alkylation while avoiding the formation of di-alkylation byproducts.

  • Low reaction yields: Due to incomplete reactions, side reactions, or difficulties in product isolation.

  • Side reactions: Such as O-alkylation, elimination reactions with certain alkyl halides, and decomposition of intermediates.

  • Purification: Separating the desired mono-alkylated product from starting material, di-alkylated product, and other impurities.

  • Deprotection (Desulfonylation): Efficiently removing the two tosyl groups from the final product without affecting other functional groups.

Q3: How can I favor mono-alkylation over di-alkylation?

A3: To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated this compound at a low temperature. This keeps the concentration of the electrophile low, reducing the chance of a second alkylation.

  • Choice of Base: Using a bulky base can sometimes hinder the second deprotonation of the mono-alkylated product.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction. Lower temperatures generally improve selectivity.

Q4: What are the best methods for the purification of this compound derivatives?

A4: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid mono-alkylated this compound derivatives. A suitable solvent system will dissolve the compound at an elevated temperature but result in poor solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

  • Column Chromatography: This is the preferred method for purifying oily products or for separating mixtures that are difficult to resolve by recrystallization, such as a mixture of mono- and di-alkylated products. Due to the polar nature of the sulfone groups, silica gel chromatography is commonly used with a gradient of ethyl acetate in hexanes or dichloromethane.

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reaction
Possible Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure the base is strong enough to deprotonate this compound (pKa ~11-12 in DMSO). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. - Use a stoichiometric amount or a slight excess of the base. - Ensure anhydrous reaction conditions, as moisture will quench the base and the carbanion.
Poor Reactivity of Alkylating Agent - Use a more reactive alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. - For less reactive electrophiles, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance reactivity.
Side Reactions - O-alkylation: This is less common with the soft carbanion of this compound but can be minimized by using less polar solvents and counter-ions that favor C-alkylation (e.g., Li⁺). - Elimination: With secondary or sterically hindered alkyl halides, elimination can compete with substitution. Use a less hindered base and lower reaction temperatures.
Product Decomposition - If the product is unstable under the reaction conditions, consider using a milder base or lower reaction temperatures and shorter reaction times.
Issue 2: Formation of Di-alkylated Byproduct
Possible Cause Troubleshooting Steps
High Concentration of Alkylating Agent - Add the alkylating agent dropwise to the reaction mixture at a low temperature to maintain a low instantaneous concentration.
Excess Alkylating Agent - Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.
High Reaction Temperature - Perform the alkylation at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for mono-alkylation.
Prolonged Reaction Time - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting this compound is consumed.
Issue 3: Difficulty in Deprotection (Desulfonylation)
Possible Cause Troubleshooting Steps
Incomplete Reaction - Use a sufficient excess of the reducing agent. Common reagents for reductive desulfonylation include sodium amalgam, aluminum amalgam, or samarium(II) iodide.[1][2][3] - Ensure the reaction is stirred efficiently, especially with heterogeneous reagents like sodium amalgam. - Increase the reaction time or temperature if the reaction is sluggish.
Decomposition of the Product - If the product contains sensitive functional groups, choose a milder desulfonylation method. For example, magnesium in methanol can be a milder alternative to sodium amalgam.
Difficult Workup - For reactions using metal amalgams, careful separation of the organic layer from the mercury is crucial. Ensure proper quenching and extraction procedures are followed.

Data Presentation

Table 1: Optimized Conditions for Mono-alkylation of this compound
Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Benzyl BromideK₂CO₃DMF254~85
n-Butyl IodideNaHTHF0 to 256~80
Allyl BromideK₂CO₃Acetone56 (reflux)3~90
Ethyl BromoacetateNaHDMF02~75

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Table 2: Comparison of Reducing Agents for Desulfonylation
Reducing Agent Solvent Temperature (°C) Typical Substrates Notes
Sodium Amalgam (Na/Hg)Methanol/THF25Alkyl and aryl sulfonesHighly effective but requires handling of mercury.[1][2]
Aluminum Amalgam (Al/Hg)THF/Water25Alkyl sulfonesA good alternative to sodium amalgam.
Samarium(II) Iodide (SmI₂)THF/HMPA-78 to 25Wide range of sulfonesMild conditions, but requires an inert atmosphere and HMPA is toxic.[1]
Magnesium/MethanolMethanol65 (reflux)Alkyl sulfonesA milder, mercury-free alternative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from the synthesis of analogous sulfones.

Materials:

  • Sodium p-toluenesulfinate (2.2 eq)

  • Dichloromethane (CH₂Cl₂) (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium p-toluenesulfinate in DMF.

  • Add dichloromethane to the solution.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The crude this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Mono-alkylation of this compound with Benzyl Bromide

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Benzyl Bromide (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add finely ground potassium carbonate to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

  • Once the starting this compound is consumed (typically 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Reductive Desulfonylation using Sodium Amalgam

Materials:

  • Alkylated this compound derivative (1.0 eq)

  • Sodium Amalgam (6% Na in Hg) (excess)

  • Methanol/THF (1:1)

  • Disodium hydrogen phosphate (Na₂HPO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkylated this compound derivative in a 1:1 mixture of methanol and THF.

  • Add disodium hydrogen phosphate (as a buffer) to the solution.

  • Carefully add the sodium amalgam in portions to the stirred solution at room temperature. The reaction is exothermic and may evolve hydrogen gas.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC). This may take several hours.

  • Once the reaction is complete, carefully decant the solution, leaving the mercury behind.

  • Rinse the mercury with additional solvent and combine the organic layers.

  • Quench any remaining sodium amalgam by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_alkylation Mono-alkylation cluster_deprotection Reductive Desulfonylation start_syn Sodium p-toluenesulfinate + Dichloromethane reaction_syn Reaction in DMF (100-120 °C) start_syn->reaction_syn workup_syn Aqueous Workup & Precipitation reaction_syn->workup_syn purify_syn Recrystallization workup_syn->purify_syn product_syn Pure this compound purify_syn->product_syn start_alk This compound product_syn->start_alk deprotonation Deprotonation (Base, Solvent) start_alk->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup_alk Quench & Extract alkylation->workup_alk purify_alk Purification workup_alk->purify_alk product_alk Mono-alkylated Product purify_alk->product_alk start_dep Mono-alkylated Product product_alk->start_dep reduction Reduction (e.g., Na/Hg) start_dep->reduction workup_dep Workup & Extraction reduction->workup_dep purify_dep Purification workup_dep->purify_dep product_final Final Product purify_dep->product_final

Caption: General experimental workflow for the synthesis and functionalization of this compound.

troubleshooting_alkylation cluster_check Initial Checks cluster_mono_vs_di Selectivity Issues cluster_reactivity Reactivity Issues start Low Yield or Side Products in Alkylation check_reagents Purity of Reagents? start->check_reagents check_conditions Anhydrous Conditions? start->check_conditions is_dialkylation Di-alkylation Observed? start->is_dialkylation is_no_reaction Incomplete Reaction? start->is_no_reaction slow_addition Slow Addition of Alkyl Halide is_dialkylation->slow_addition Yes excess_ditosyl Use Excess This compound slow_addition->excess_ditosyl low_temp Lower Reaction Temperature excess_ditosyl->low_temp stronger_base Use Stronger Base is_no_reaction->stronger_base Yes more_reactive_halide Use R-I > R-Br > R-Cl stronger_base->more_reactive_halide higher_temp Increase Temperature more_reactive_halide->higher_temp

Caption: Troubleshooting workflow for the alkylation of this compound derivatives.

References

Technical Support Center: 3,3'-Diindylmethane (DIM) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research and development purposes only. It is based on the assumption that the user's query "Ditosylmethane" contains a typographical error and refers to the well-researched compound 3,3'-Diindylmethane (DIM) .

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of 3,3'-Diindylmethane (DIM) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid 3,3'-Diindylmethane (DIM)?

A1: As a crystalline solid, DIM is generally stable. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[1]

Q2: I'm having trouble dissolving DIM. What are the recommended solvents?

A2: DIM has poor solubility in aqueous solutions.[1] For in vitro experiments, it is best to first prepare a stock solution in an organic solvent. DIM is soluble in dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]

Q3: How stable is DIM in aqueous solutions?

A3: Aqueous solutions of DIM are not recommended for storage for more than one day.[1] This indicates a high likelihood of degradation in aqueous environments. For experiments requiring aqueous buffers, it is advisable to prepare the solution fresh from a stock in an organic solvent just before use.

Q4: Is DIM sensitive to light?

A4: Yes, DIM is known to be photolabile, meaning it can degrade upon exposure to light.[2] It is crucial to protect solutions containing DIM from light by using amber vials or covering the containers with aluminum foil.

Q5: How does temperature affect the stability of DIM in solution?

A5: DIM is also considered thermolabile. While solid forms are stable up to their melting points, solutions may degrade at elevated temperatures.[2][3][4] It is recommended to store stock solutions at -20°C and minimize exposure to high temperatures during experiments.

Q6: What is the stability of DIM in common organic solvents like DMSO?

A6: While DIM is soluble in DMSO, long-term storage of stock solutions in DMSO at room temperature is not ideal. For optimal stability, it is recommended to store DMSO stock solutions at -20°C or -80°C and prepare fresh dilutions for experiments.

Troubleshooting Guide: Common Stability Issues

Issue 1: Inconsistent experimental results with DIM solutions.

  • Possible Cause: Degradation of DIM in the prepared solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of DIM from a frozen stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for more than a few hours.

    • Protect from Light: Ensure that all solutions containing DIM are protected from light at all stages of the experiment.

    • Control Temperature: Avoid exposing DIM solutions to elevated temperatures. If heating is necessary for an experimental step, minimize the duration.

    • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize potential reactions with impurities.

Issue 2: Appearance of unknown peaks in chromatography analysis of DIM samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a freshly prepared DIM solution as a control to confirm the identity of the parent peak.

    • Hypothesize Degradation Products: Based on the structure of DIM, potential degradation products could arise from oxidation of the indole rings. In vivo, hydroxylated metabolites such as 2-ox-DIM and pyrano-DIM have been identified.[5][6]

    • Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, you can perform forced degradation studies as outlined in the experimental protocols section below. This can help in developing a stability-indicating analytical method.

Quantitative Data Summary

Due to limited publicly available kinetic data on DIM degradation in various solutions, the following tables provide a qualitative and semi-quantitative summary of its stability.

Table 1: Solubility and Stability of 3,3'-Diindylmethane (DIM) in Common Solvents

SolventSolubilityStability Recommendation
Aqueous Buffer (e.g., PBS)Sparingly solubleUnstable. Do not store for more than one day.[1]
Dimethyl Sulfoxide (DMSO)SolubleStore stock solutions at -20°C or -80°C.
EthanolSolubleStore stock solutions at -20°C or -80°C.
Dimethylformamide (DMF)SolubleStore stock solutions at -20°C or -80°C.

Table 2: Factors Affecting the Stability of 3,3'-Diindylmethane (DIM) in Solution

FactorEffect on StabilityRecommendation
Light Degradation (Photolabile)[2]Protect solutions from light at all times.
Temperature Degradation (Thermolabile)[2]Store solutions at low temperatures (-20°C or below).
pH Stable in acidic conditions. Potential for degradation at neutral and alkaline pH over time.For experiments in neutral or alkaline buffers, use freshly prepared solutions.
Oxygen Potential for oxidation of indole rings.Degas solvents and consider working under an inert atmosphere for sensitive, long-term experiments.

Experimental Protocols

Protocol 1: Preparation of a Standard DIM Stock Solution
  • Materials:

    • 3,3'-Diindylmethane (DIM) solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of solid DIM in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the DIM is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Forced Degradation Study for DIM

This protocol is a general guideline. Specific conditions should be optimized for your analytical method.

  • Materials:

    • DIM stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • High-intensity UV lamp (e.g., 254 nm)

    • Water bath or incubator

    • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the DIM stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the DIM stock solution and 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the DIM stock solution and 3% H₂O₂. Keep at room temperature for the specified time points. At each time point, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Place an aliquot of the DIM stock solution in an oven at a high temperature (e.g., 80°C) for the specified time points. At each time point, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.

    • Photodegradation: Expose an aliquot of the DIM stock solution in a quartz cuvette or a thin transparent vial to a UV lamp. Place a control sample wrapped in aluminum foil next to the exposed sample. At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of DIM remaining and to observe the formation of any degradation products.

Visualizations

degradation_pathway DIM 3,3'-Diindylmethane (DIM) Oxidation Oxidation DIM->Oxidation (Light, O₂, Temp) Hydroxylated_DIM Hydroxylated Metabolites (e.g., 2-ox-DIM, pyrano-DIM) Oxidation->Hydroxylated_DIM Conjugation Conjugation (in vivo) Hydroxylated_DIM->Conjugation Conjugates Sulfate and Glucuronide Conjugates Conjugation->Conjugates experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep_Stock Prepare DIM Stock Solution (e.g., in DMSO) Forced_Deg Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prep_Stock->Forced_Deg HPLC HPLC Analysis (Stability-Indicating Method) Forced_Deg->HPLC Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC->Data_Analysis

References

Navigating the Challenges of Ditosylmethane Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges with the poor solubility of chemical compounds, which can significantly impede assay development and experimental reproducibility. Ditosylmethane, a key precursor in the synthesis of imaging agents and other molecules, is one such compound known for its limited solubility in aqueous solutions. This technical support guide provides a comprehensive resource for overcoming the solubility issues of this compound, featuring troubleshooting advice, detailed experimental protocols, and frequently asked questions to support researchers in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No. 15310-28-8) is a chemical compound primarily used as a precursor in the synthesis of radiopharmaceuticals, most notably the Positron Emission Tomography (PET) imaging agent [¹⁸F]fluorocholine.[1][2][3] Its chemical structure consists of a methylene group substituted with two tosyl groups.

Q2: Why is the solubility of this compound a concern in experimental assays?

A2: Like many organic compounds, this compound has poor solubility in aqueous solutions. This can lead to several issues in experimental settings, including difficulty in preparing stock solutions of desired concentrations, precipitation of the compound during assays, and inaccurate results due to non-homogenous mixtures.

Q3: What are the recommended solvents for dissolving this compound?

A3: Based on its use in synthetic protocols, this compound is soluble in several organic solvents. Acetonitrile is a commonly used solvent for dissolving this compound, often with the addition of a small amount of water.[4][5] Other organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are also likely to be effective.[6] Purification protocols also suggest its solubility in mixtures of ethyl acetate and hexanes.[7]

Troubleshooting Guide: Overcoming Poor Solubility

Poor solubility of this compound can manifest in various ways during an experiment. The following guide provides a structured approach to troubleshooting these issues.

Problem: this compound does not fully dissolve when preparing a stock solution.

Potential Cause Troubleshooting Step
Inappropriate solvent selection.Switch to a more suitable organic solvent such as acetonitrile, DMSO, or DMF.
Insufficient solvent volume.Increase the volume of the solvent to reduce the concentration of this compound.
Low temperature.Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.
Compound purity.Ensure the this compound used is of high purity, as impurities can affect solubility.

Problem: this compound precipitates out of solution during the experiment.

Potential Cause Troubleshooting Step
Change in solvent composition.If the experiment involves diluting the this compound stock solution into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. Consider increasing the percentage of the co-solvent in the final assay mixture, if permissible for the assay.
Temperature fluctuation.Maintain a constant temperature throughout the experiment. A decrease in temperature can cause the compound to precipitate.
Saturation limit exceeded.The final concentration of this compound in the assay may be above its solubility limit in that specific medium. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in acetonitrile.

Materials:

  • This compound (MW: 324.41 g/mol )[8]

  • Anhydrous acetonitrile

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.24 mg of this compound.

  • Add the this compound to a clean, dry vial.

  • Add 1 mL of anhydrous acetonitrile to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

Protocol 2: General Strategy for Diluting this compound into Aqueous Buffers

This protocol provides a general workflow for diluting a this compound stock solution into an aqueous buffer for a biological assay.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (Optional) cluster_2 Final Dilution into Aqueous Buffer cluster_3 Verification stock Prepare high concentration stock solution of this compound in 100% organic solvent (e.g., Acetonitrile or DMSO) intermediate Perform serial dilutions in the same organic solvent to create intermediate stocks stock->intermediate If lower starting concentrations are needed final_dilution Add a small volume of the stock/intermediate solution to the aqueous assay buffer with vigorous mixing stock->final_dilution intermediate->final_dilution final_concentration Ensure the final concentration of the organic solvent is compatible with the assay and does not cause precipitation final_dilution->final_concentration verification Visually inspect the final solution for any signs of precipitation before use final_concentration->verification G cluster_0 Physicochemical Property cluster_1 Consequence in Assays cluster_2 Solubilization Strategies property This compound has poor aqueous solubility consequence Difficulty in achieving desired concentration and potential for precipitation property->consequence strategy1 Use of Organic Co-solvents (Acetonitrile, DMSO, DMF) consequence->strategy1 strategy2 Optimization of Solvent Concentration in Final Assay consequence->strategy2 strategy3 Temperature Control consequence->strategy3

References

Troubleshooting Ditosylmethane crystallization protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ditosylmethane crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Troubleshooting Crystallization Protocols

This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the crystallization of this compound.

Q1: No crystals are forming, even after cooling the solution.

A1: This issue, known as a failure to nucleate, can be caused by several factors:

  • Insufficient Supersaturation: The concentration of this compound in the solvent may be too low.

    • Solution: Try to induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution. You can also add a seed crystal of this compound to the solution to initiate crystal growth. If these methods fail, the solvent volume can be reduced by evaporation to increase the concentration.

  • Inappropriate Solvent: The solvent may be too effective at dissolving this compound, even at lower temperatures.

    • Solution: Consider a different solvent or a solvent/anti-solvent system. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.

Q2: The product has "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the dissolved solute separates as a liquid instead of a solid. This can happen if:

  • The solution is cooled too quickly. A rapid temperature drop can cause the solute to come out of solution before it has time to form an ordered crystal lattice.

    • Solution: Reheat the solution until the oil redissolves. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • The concentration of the solute is too high.

    • Solution: Add a small amount of additional hot solvent to the mixture to decrease the overall concentration and then allow it to cool slowly.

Q3: The resulting crystals are very small, needle-like, or of poor quality.

A3: Crystal morphology is influenced by several factors:

  • Rapid Cooling: As with "oiling out," rapid cooling can lead to the formation of many small crystals instead of fewer, larger ones.

    • Solution: Employ a slower, more controlled cooling process.

  • High Level of Impurity: Impurities can interfere with the crystal growth process, leading to smaller or malformed crystals.

    • Solution: Consider purifying the crude this compound before the final crystallization step. Techniques like column chromatography can be effective.

  • Agitation: Stirring or agitating the solution during cooling can lead to the formation of many small crystals.

    • Solution: Allow the solution to cool in an undisturbed environment.

Q4: The crystallized product is discolored.

A4: Discoloration is often due to the presence of impurities.

  • Solution: One effective method to remove colored impurities is to treat the solution with activated carbon. Before crystallization, dissolve the crude this compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture for a short period. The hot solution should then be filtered to remove the carbon before being allowed to cool and crystallize.[1]

Q5: The crystallization yield is consistently low.

A5: A low yield can be attributed to several factors:

  • Using too much solvent: An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor after cooling.[2]

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature crystallization: If the product crystallizes during a hot filtration step (e.g., to remove activated carbon), it will be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

Frequently Asked Questions (FAQs)

What is the melting point of pure this compound? The melting point of this compound is reported to be in the range of 137-139 °C.

What is the molecular weight of this compound? The molecular weight of this compound (also known as bis(p-toluenesulfonyl)methane) is 324.42 g/mol .

Which solvents are commonly used for the recrystallization of sulfones? Commonly used solvent systems for the recrystallization of sulfones include ethanol, and mixtures like n-hexane/acetone and n-hexane/THF.[3] The choice of solvent depends on the specific solubility characteristics of the sulfone.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and specific volumes should be determined empirically.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and toluene.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if decolorization was performed or if insoluble impurities are present):

  • Pre-heat a funnel and a receiving flask.

  • Filter the hot solution quickly to remove the activated carbon or other insoluble materials.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature in an undisturbed location.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Chemical Name This compound; Bis(p-toluenesulfonyl)methane
CAS Number 15310-28-8
Molecular Formula C₁₅H₁₆O₄S₂
Molecular Weight 324.42 g/mol
Melting Point 137-139 °C
Appearance White to off-white crystalline solid

Table 2: General Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA common and effective solvent for recrystallizing many organic compounds.
n-Hexane/Acetone VariesNon-polar/PolarA good solvent system for compounds that are too soluble in pure acetone. The ratio can be adjusted to optimize solubility.[3]
n-Hexane/THF VariesNon-polar/PolarAnother useful mixed solvent system.[3]
Toluene 111Non-polarCan be effective for less polar compounds.
Water 100Very PolarGenerally not a good solvent for non-polar organic compounds, but can be effective for highly polar ones, especially at high temperatures.[3]

Visualizations

Troubleshooting_Crystallization cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution start Crystallization Issue no_crystals No Crystals Formed oiling_out Product 'Oiled Out' poor_quality Poor Crystal Quality (Small, Needles) discolored Discolored Product low_yield Low Yield cause_supersaturation Insufficient Supersaturation no_crystals->cause_supersaturation cause_solvent Inappropriate Solvent no_crystals->cause_solvent cause_cooling Cooling Too Rapidly oiling_out->cause_cooling cause_concentration Concentration Too High oiling_out->cause_concentration poor_quality->cause_cooling cause_impurity High Impurity Level poor_quality->cause_impurity cause_agitation Agitation During Cooling poor_quality->cause_agitation discolored->cause_impurity cause_solvent_volume Excessive Solvent low_yield->cause_solvent_volume cause_premature_xtal Premature Crystallization low_yield->cause_premature_xtal sol_scratch Scratch Flask / Add Seed Crystal cause_supersaturation->sol_scratch sol_concentrate Concentrate Solution cause_supersaturation->sol_concentrate sol_new_solvent Change Solvent/Use Anti-solvent cause_solvent->sol_new_solvent sol_slow_cool Slow Down Cooling Rate cause_cooling->sol_slow_cool sol_add_solvent Add More Hot Solvent cause_concentration->sol_add_solvent sol_purify Pre-purify Crude Material cause_impurity->sol_purify sol_activated_carbon Treat with Activated Carbon cause_impurity->sol_activated_carbon sol_undisturbed Cool Undisturbed cause_agitation->sol_undisturbed sol_min_solvent Use Minimal Hot Solvent cause_solvent_volume->sol_min_solvent sol_preheat Pre-heat Filtration Apparatus cause_premature_xtal->sol_preheat

Caption: Troubleshooting workflow for this compound crystallization.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Carbon (Optional) dissolve->decolorize cool 4. Cool Slowly to Induce Crystallization dissolve->cool If no decolorization/ insoluble impurities hot_filter 3. Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure this compound Crystals dry->end

Caption: General experimental workflow for this compound recrystallization.

References

Technical Support Center: Ditosylmethane Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in elucidating the reaction mechanism of ditosylmethane and related geminal disulfones.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its reactivity of interest?

A1: this compound, or bis(p-tolylsulfonyl)methane, is a geminal disulfone. Its methylene protons are highly acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl groups, making it a valuable C1 nucleophile (carbanion precursor) in organic synthesis. It is often used in reactions like alkylations and as a methylene donor in olefination reactions, such as the Julia-Kocienski olefination.[1] Understanding its reaction mechanism is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Q2: What is the primary challenge in studying the reaction mechanism of this compound?

A2: A key challenge lies in the multifaceted reactivity of sulfone-containing intermediates.[2] Depending on the reaction conditions (e.g., base, solvent, temperature), the generated carbanion can participate in various reaction pathways, including desired alkylations, but also undesired side reactions like elimination or self-condensation.[3] Furthermore, the intermediates can be transient and difficult to isolate or characterize, often requiring computational studies or advanced spectroscopic techniques for elucidation.[4][5]

Q3: Can this compound act as an electrophile?

A3: While primarily used as a nucleophile precursor, the sulfur atoms in the sulfonyl groups are electrophilic. However, the most common reactive pathway involves the deprotonation of the central carbon. Under certain transition-metal catalyzed conditions, the C-S bond of sulfones can be activated, allowing the sulfonyl group to act as a leaving group, which is a testament to their chemical versatility.[2][6]

Q4: How does the choice of base affect the reactivity of this compound?

A4: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically used to generate the carbanion. The counterion of the base (e.g., Li+, Na+, K+) can influence the aggregation state of the resulting carbanion and the transition state geometry, which in turn can affect the stereoselectivity and chemoselectivity of subsequent reactions.[3] For instance, smaller counterions like Li+ may form chelates in apolar solvents, leading to different stereochemical outcomes compared to larger counterions like K+ in polar solvents.[3]

Troubleshooting Guides

Issue 1: Low Yield in this compound Alkylation

Question: I am attempting to alkylate this compound with a primary alkyl halide, but the yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in this compound alkylation can stem from several factors. Here is a systematic troubleshooting approach:

  • Incomplete Deprotonation: The this compound may not be fully deprotonated.

    • Solution: Ensure you are using a sufficiently strong and fresh base (e.g., NaH, n-BuLi). Use a slight excess (1.05-1.1 equivalents) of the base. Perform the deprotonation in a scrupulously dry, inert atmosphere (e.g., under Argon or Nitrogen) as organometallic bases are readily quenched by moisture.[7]

  • Poor Electrophile Reactivity: The alkyl halide may not be reactive enough.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If possible, switch to a more reactive halide. For less reactive electrophiles, consider using a more polar aprotic solvent like DMF or DMSO to enhance reactivity.[8]

  • Side Reactions: The generated carbanion might be participating in side reactions.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) after deprotonation to minimize side reactions. Add the alkyl halide slowly to the solution of the pre-formed carbanion to avoid localized high concentrations.[7]

  • Product Instability during Workup: The product might be degrading during the workup procedure.

    • Solution: If your workup involves acidic or basic aqueous solutions, test the stability of your product under these conditions on a small scale.[9] A neutral quench with saturated aqueous ammonium chloride is often a good starting point.[7]

Issue 2: Formation of Olefin Byproduct (Elimination)

Question: My reaction is producing a significant amount of an olefin derived from my alkyl halide. How can I prevent this elimination side reaction?

Answer: The this compound anion is a relatively bulky, soft nucleophile, but it can also act as a base, leading to E2 elimination, especially with sterically hindered (secondary or tertiary) alkyl halides.

  • Choice of Substrate:

    • Solution: Whenever possible, use primary alkyl halides as they are much less prone to elimination.[7] Avoid using secondary or tertiary halides if the goal is substitution.

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature generally favors substitution over elimination. Try running the reaction at 0 °C or even lower temperatures.

  • Base and Solvent System:

    • Solution: The choice of base and solvent can influence the S_N2/E2 ratio. Using a less sterically demanding base for the initial deprotonation and a polar aprotic solvent like DMF can sometimes favor substitution.

Issue 3: Difficulty in Characterizing Reaction Intermediates

Question: I am trying to elucidate the reaction mechanism but am unable to detect any intermediates. What strategies can I employ?

Answer: Reaction intermediates in sulfone chemistry are often transient. A combination of experimental and computational techniques is usually required for their characterization.

  • Low-Temperature Spectroscopy:

    • Solution: Attempt to run the reaction at very low temperatures inside an NMR spectrometer (if equipment allows) to slow down the reaction and potentially observe the formation and consumption of intermediates.

  • Mass Spectrometry:

    • Solution: Use techniques like tandem mass spectrometry to identify intermediates. Specific ion/molecule reactions can be used to selectively identify sulfone-containing species in the gas phase.[4][10]

  • Computational Chemistry:

    • Solution: Density Functional Theory (DFT) calculations can be a powerful tool to map out the potential energy surface of the reaction.[5][11] This can help identify the structures of plausible transition states and intermediates and calculate their relative energies, providing strong support for a proposed mechanism.[12][13][14]

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of this compound (Illustrative Data)

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Yield of R-CH(Ts)₂ (%)
1n-BuBrNaHTHF2585
2n-BuBrK₂CO₃DMF8060
3sec-BuBrNaHTHF2520 (plus olefin)
4n-BuINaHTHF2592

This table illustrates typical trends. Actual yields may vary based on specific experimental details.

Experimental Protocols

Protocol 1: General Procedure for the Mono-Alkylation of this compound

This protocol provides a general method for the C-alkylation of this compound with a primary alkyl halide.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of this compound is often indicated by the formation of a clear solution or a fine white precipitate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the primary alkyl halide (1.05 eq) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Diagram 1: General Reaction Mechanism for this compound Alkylation

Alkylation_Mechanism Reactants This compound + Base Carbanion This compound Carbanion [Ts-CH(-)-Ts] M+ Reactants->Carbanion Deprotonation TransitionState SN2 Transition State [Ts₂CH---R---X]‡ Carbanion->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product Alkylated Product (Ts₂CH-R) TransitionState->Product Byproduct Salt (M-X) TransitionState->Byproduct Troubleshooting_Yield Start Low Yield Observed CheckSM Check TLC/NMR of Starting Material (SM) Start->CheckSM SM_OK SM is Pure CheckSM->SM_OK Yes SM_NotOK SM Impure CheckSM->SM_NotOK No CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) SM_OK->CheckReaction PurifySM Purify Starting Material SM_NotOK->PurifySM MainlySM Mainly Unreacted SM? CheckReaction->MainlySM SideProducts Side Products Observed? MainlySM->SideProducts No IncreaseReactivity Increase Reactivity: - Stronger/Fresh Base - More Reactive Halide (I > Br) - Increase Temperature MainlySM->IncreaseReactivity Yes CleanProduct Clean Conversion to Product? SideProducts->CleanProduct No OptimizeConditions Optimize Conditions: - Lower Temperature - Slower Addition - Different Solvent SideProducts->OptimizeConditions Yes CheckWorkup Check Workup/Purification: - Test Product Stability - Check Aqueous Layers - Optimize Chromatography CleanProduct->CheckWorkup Yes Competing_Pathways Reactants This compound Anion + Alkyl Halide SN2_Pathway SN2 Pathway (Nucleophilic Attack) Reactants->SN2_Pathway Favored by: - Primary R-X - Low Temperature E2_Pathway E2 Pathway (Base) Reactants->E2_Pathway Favored by: - Secondary/Tertiary R-X - High Temperature Substitution_Product Substitution Product SN2_Pathway->Substitution_Product Elimination_Product Elimination Product (Olefin) E2_Pathway->Elimination_Product

References

Technical Support Center: Purification of Ditosylmethane Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Ditosylmethane, also known as bis(p-tolylsulfonyl)methane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

A1: Based on typical synthetic routes, which often involve the reaction of a methylene dihalide with sodium p-toluenesulfinate, common impurities may include:

  • Unreacted Starting Materials: Residual sodium p-toluenesulfinate and dihalomethane (e.g., dichloromethane or methylene diiodide).

  • Monosubstituted Intermediate: Chlorothis compound or iodothis compound, which can be challenging to separate due to similar polarities.

  • Side-Reaction Products: Polymeric byproducts or products resulting from the hydrolysis of tosyl groups under certain conditions, although the tosyl group is generally stable.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. Column chromatography is excellent for separating components with different polarities, while recrystallization is a powerful technique for achieving high purity by removing small amounts of impurities.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable mobile phase, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, will allow you to visualize the separation of this compound from its impurities. The desired product should appear as a single, well-defined spot after purification.

Q4: My purified this compound is a pale cream or off-white solid. Is this normal?

A4: While high-purity this compound is typically a white solid, a slight off-white or pale cream color may not necessarily indicate significant impurity. However, a pronounced yellow or brown color could suggest the presence of oxidation byproducts or other colored impurities. Treatment with activated carbon during recrystallization can sometimes help in removing colored impurities.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
This compound does not dissolve in the hot solvent. The solvent is not suitable for this compound, or an insufficient volume of solvent is being used.Test the solubility of this compound in a small scale with different solvents. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Gradually add more hot solvent until the solid dissolves.
The product "oils out" instead of forming crystals. The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute the solution, and allow it to cool more slowly. If the problem persists, consider a different solvent or a co-solvent system.
Low recovery of purified this compound. Too much solvent was used, leading to significant product loss in the mother liquor. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal precipitation.
Crystals do not form upon cooling. The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of pure this compound can also initiate crystallization. If these methods fail, carefully evaporate some of the solvent to increase the concentration and then cool again.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from an impurity. The polarity of the eluent is either too high or too low. The column may be overloaded.Optimize the solvent system using TLC first to achieve a good separation between the spots of your product and the impurities. A good starting point for many sulfones is a mixture of hexanes and ethyl acetate. If the spots are too close, adjust the solvent ratio. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The eluent is not polar enough to move the this compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking of the compound band on the column. The sample may be overloaded, or the compound has low solubility in the eluent, causing it to precipitate at the top of the column.Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. If solubility is an issue, consider "dry loading" the sample. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate) at room temperature. If the solid does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath). Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your this compound product an Rf value of approximately 0.3-0.4 and separates it well from any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a lower polarity mixture if you plan to run a gradient). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial eluent). Carefully add this solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting table.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. You can monitor the elution of the compound by spotting the collected fractions on a TLC plate.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides a general guide for selecting a starting solvent system for column chromatography based on TLC analysis.

TLC Observation (Rf of this compound) Suggested Action for Column Chromatography
Rf > 0.6Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
0.3 < Rf < 0.6The current solvent system is likely a good starting point for the column.
Rf < 0.3Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
StreakingThe sample may be too concentrated on the TLC plate, or the compound is interacting strongly with the silica. Try a more polar eluent or add a small amount of a more polar solvent like methanol to the eluent system.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve Option 1 load_column Load onto Silica Gel Column crude->load_column Option 2 recrystallize Recrystallization dissolve->recrystallize cool Slow Cooling & Ice Bath recrystallize->cool filter Vacuum Filtration cool->filter pure_xtals Pure this compound Crystals filter->pure_xtals column_chrom Column Chromatography elute Elute with Solvent Gradient column_chrom->elute load_column->column_chrom collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_oil Purified this compound evaporate->pure_oil

Caption: Workflow for this compound Purification.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Product Still Impure issue->impure_product Yes end Successful Purification issue->end No solution_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution_no_crystals solution_oiling_out Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->solution_oiling_out solution_low_yield Improve Yield: - Use minimum hot solvent - Ensure complete cooling low_yield->solution_low_yield solution_impure_product Improve Purity: - Repeat recrystallization - Choose a more selective solvent - Try column chromatography impure_product->solution_impure_product

Caption: Recrystallization Troubleshooting Flowchart.

Technical Support Center: Enhancing the Regioselectivity of Ditosylmethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of di(p-tolylsulfonyl)methane, commonly known as ditosylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the mono- and di-alkylation of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of this compound?

The main challenge in the alkylation of this compound lies in controlling the degree of substitution. The methylene protons between the two tosyl groups are acidic and can be sequentially removed to form a monoanion and a dianion. This can lead to a mixture of monoalkylated, dialkylated, and unreacted starting material. Achieving high selectivity for either the mono- or dialkylated product requires careful control of reaction conditions. Over-alkylation is a common side reaction that can be difficult to avoid without proper optimization.[1]

Q2: What are the key factors influencing the regioselectivity of this compound alkylation?

Several factors govern whether mono- or dialkylation is favored:

  • Stoichiometry of the base and alkylating agent: Using one equivalent of base and alkylating agent is intended for monoalkylation, while two or more equivalents are used for dialkylation. However, simply adjusting stoichiometry is often insufficient to achieve high selectivity.

  • Nature of the base: The strength and steric bulk of the base can influence which proton is abstracted and the aggregation state of the resulting anion.

  • Reaction temperature: Lower temperatures generally favor kinetic control, which can be leveraged to enhance selectivity.

  • Solvent: The polarity and coordinating ability of the solvent affect the solubility and reactivity of the anionic intermediates.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly improve the selectivity of monoalkylation, especially in biphasic systems.

Q3: How can I favor selective monoalkylation?

To favor the formation of the monoalkylated product, consider the following strategies:

  • Use of Phase-Transfer Catalysis (PTC): PTC is a powerful technique for achieving selective monoalkylation.[2][3] It facilitates the transfer of the this compound anion from a solid or aqueous phase to an organic phase where it reacts with the alkylating agent. This controlled generation and reaction of the anion can suppress over-alkylation.

  • Careful selection of base and solvent: A common approach involves using a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration, thereby favoring reaction with the more abundant monoanion over the less abundant dianion (in the initial stages).

Q4: When is dialkylation the desired outcome, and how can I promote it?

Dialkylation is desirable for the synthesis of symmetrical ketones or for creating precursors for more complex molecules. To promote dialkylation:

  • Use of excess base and alkylating agent: Typically, more than two equivalents of a strong base (e.g., sodium hydride) and the alkylating agent are used.

  • Stepwise dialkylation for unsymmetrical products: To synthesize unsymmetrical dialkylated products, a stepwise approach is necessary. This involves isolating the monoalkylated product first and then subjecting it to a second alkylation with a different alkylating agent under similar conditions. This method is crucial for the synthesis of unsymmetrical ketones.

Troubleshooting Guides

Issue 1: Low yield of the desired monoalkylated product and significant formation of dialkylated byproduct.
Possible Cause Troubleshooting Strategy
Over-reaction due to high reactivity. Employ phase-transfer catalysis (PTC) to better control the reaction. Use a solid base like K₂CO₃ with a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., dichloromethane/water).
Base is too strong or used in excess. Switch to a weaker base (e.g., K₂CO₃ instead of NaH). Use a stoichiometric amount of the base relative to the this compound.
High concentration of alkylating agent. Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, favoring monoalkylation.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second alkylation.
Issue 2: The reaction stalls after monoalkylation, with low conversion to the desired dialkylated product.
Possible Cause Troubleshooting Strategy
Insufficient base strength or amount. Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the monoalkylated intermediate. Ensure at least two equivalents of the base are used.
Steric hindrance from the first alkyl group. Increase the reaction temperature to provide sufficient energy to overcome the steric barrier for the second alkylation. This may require refluxing in a solvent like THF or DMF.
Poor solubility of the monoalkylated intermediate anion. Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate anion and increase its reactivity.
Deactivation of the alkylating agent. Ensure the alkylating agent is pure and reactive. For less reactive alkylating agents (e.g., alkyl chlorides), consider adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction to the more reactive alkyl iodide.
Issue 3: Low overall yield and recovery of unreacted starting material in both mono- and dialkylation attempts.
Possible Cause Troubleshooting Strategy
Incomplete deprotonation. Ensure the base is fresh and active. If using NaH, wash it with anhydrous hexane to remove any mineral oil coating. Allow sufficient time for the deprotonation to occur before adding the alkylating agent.
Moisture in the reaction. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Phase-transfer catalyst poisoning. In PTC reactions, tosylate leaving groups can sometimes inhibit the catalyst. If using an alkyl tosylate as the alkylating agent, consider switching to the corresponding bromide or iodide.
Reaction time is too short. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Some alkylations, especially with less reactive electrophiles, may require longer reaction times.

Quantitative Data Summary

The following table summarizes typical yields for the alkylation of this compound under different conditions. Note that specific yields can vary based on the substrate and exact reaction conditions.

Reaction TypeBaseSolventCatalystAlkylating AgentTypical YieldReference
Monoalkylation K₂CO₃CH₃CNTBABR-Br70-90%General PTC
Monoalkylation NaHDMFNoneR-I (1 eq.)50-70%Standard Alkylation
Dialkylation NaHTHFNoneR-Br (2.2 eq.)80-95%Standard Alkylation

Key Experimental Protocols

Protocol 1: Selective Monoalkylation using Phase-Transfer Catalysis
  • To a stirred solution of di(p-tolylsulfonyl)methane (1.0 eq.) in acetonitrile, add powdered potassium carbonate (1.5 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Add the alkyl bromide (1.1 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the monoalkylated this compound.

Protocol 2: Stepwise Dialkylation for Unsymmetrical Ketone Synthesis

Step A: Monoalkylation

  • Follow Protocol 1 to synthesize and isolate the desired monoalkylated this compound derivative.

Step B: Second Alkylation

  • To a solution of the monoalkylated this compound (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add the second alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the unsymmetrically dialkylated this compound.

Visualizations

experimental_workflow cluster_mono Selective Monoalkylation cluster_di Selective Dialkylation (Stepwise) start_mono This compound reagents_mono 1. Base (e.g., K₂CO₃) 2. PTC (e.g., TBAB) 3. R¹-X (1.1 eq) start_mono->reagents_mono React start_di Monoalkylated This compound product_mono Monoalkylated This compound reagents_mono->product_mono Yields reagents_di 1. Strong Base (e.g., NaH) 2. R²-X (1.1 eq) start_di->reagents_di React product_di Unsymmetrical Dialkylated this compound reagents_di->product_di Yields

Caption: Workflow for selective mono- and stepwise dialkylation of this compound.

troubleshooting_logic start Alkylation of this compound issue Undesired Product Mixture? start->issue low_mono Low Monoalkylation Yield (Over-alkylation) issue->low_mono Yes low_di Low Dialkylation Yield (Stalled Reaction) issue->low_di Yes no_reaction Low Overall Conversion issue->no_reaction Yes end Successful Reaction issue->end No solution_mono - Use PTC - Weaker Base - Slow Addition of R-X - Lower Temperature low_mono->solution_mono solution_di - Stronger Base (NaH) - Higher Temperature - More Polar Solvent low_di->solution_di solution_no_reaction - Check Base Activity - Anhydrous Conditions - Monitor Reaction Time no_reaction->solution_no_reaction

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ditosylmethane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 24, 2025 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic compounds is a critical aspect of their work. Ditosylmethane, also known as bis(p-tolylsulfonyl)methane, is a valuable reagent and building block in organic synthesis. This guide provides a comparative analysis of common methods for its preparation, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

The primary route to this compound involves the nucleophilic substitution reaction between sodium p-toluenesulfinate and a dihalomethane. The two most common dihalomethanes used are dichloromethane and diiodomethane. While both pathways lead to the desired product, they differ in reaction conditions, yield, and reagent handling. A third, less common but noteworthy alternative, involves the use of phase-transfer catalysis to facilitate the reaction.

Comparative Performance of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data for the synthesis of this compound using different methods.

ParameterMethod 1: DichloromethaneMethod 2: DiiodomethaneMethod 3: Phase-Transfer Catalysis
Yield ~75-85%Up to 95%~80-90%
Reaction Time 4-6 hours2-4 hours3-5 hours
Reaction Temperature Reflux (approx. 40°C in DCM)Room Temperature to 40°C50-60°C
Primary Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)Toluene/Water (biphasic)
Key Reagents Sodium p-toluenesulfinate, DichloromethaneSodium p-toluenesulfinate, DiiodomethaneSodium p-toluenesulfinate, Dichloromethane, Tetrabutylammonium bromide
Purification Recrystallization from ethanolRecrystallization from ethanolColumn chromatography or recrystallization

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes.

Method 1: Synthesis of this compound using Dichloromethane

This method is a cost-effective and straightforward approach to this compound.

Materials:

  • Sodium p-toluenesulfinate (2 eq.)

  • Dichloromethane (DCM) (1 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium p-toluenesulfinate in a minimal amount of DMF.

  • Add dichloromethane to the solution.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Method 2: Synthesis of this compound using Diiodomethane

This method often provides higher yields and may proceed under milder conditions compared to using dichloromethane.

Materials:

  • Sodium p-toluenesulfinate (2 eq.)

  • Diiodomethane (1 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium p-toluenesulfinate in DMF at room temperature.

  • Slowly add diiodomethane to the stirred solution.

  • Continue stirring at room temperature for 2-4 hours. Gentle warming to 40°C can be applied to accelerate the reaction if necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from ethanol.

Visualizing the Synthesis Workflow

To better illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Synthesis_Workflow General Synthesis of this compound cluster_start Starting Materials Sodium_p_toluenesulfinate Sodium p-toluenesulfinate Reaction Nucleophilic Substitution Sodium_p_toluenesulfinate->Reaction Dihalomethane Dihalomethane (CH2X2, X=Cl, I) Dihalomethane->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification This compound This compound Purification->this compound

General this compound Synthesis Workflow

PTC_Workflow Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaTs Sodium p-toluenesulfinate (Na+ Ts-) Interface Aqueous-Organic Interface NaTs->Interface QBr_aq Catalyst (Q+ Br-) QBr_aq->Interface Catalyst Transfer DCM_org Dichloromethane (CH2Cl2) Reaction_org Reaction DCM_org->Reaction_org Product_org This compound Q_Ts_org Ion Pair Transport (Q+ Ts-) Interface->Q_Ts_org Q_Ts_org->Reaction_org Reaction_org->QBr_aq Catalyst Regeneration Reaction_org->Product_org

Phase-Transfer Catalysis Mechanism

Concluding Remarks

The choice of synthetic method for this compound will depend on the specific needs of the researcher, including available starting materials, desired yield, and equipment. The reaction with diiodomethane generally offers a higher yield in a shorter time, while the use of dichloromethane provides a more economical option. Phase-transfer catalysis presents a valuable alternative, particularly when dealing with reactants of low solubility in a single solvent system. The data and protocols provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

Validating the Structure of Ditosylmethane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of ditosylmethane derivatives. It offers a comparative analysis of spectroscopic and crystallographic methods, complete with experimental data and detailed protocols to aid researchers in the unambiguous characterization of these compounds.

Structural Elucidation: A Multi-faceted Approach

The definitive structural confirmation of synthesized organic compounds is paramount for ensuring their identity, purity, and for understanding their structure-activity relationships. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is essential for unambiguous characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize key data for bis(p-toluenesulfonyl)methane, a representative this compound derivative, and a closely related analog for comparative analysis.

Table 1: Physicochemical Properties

PropertyBis(p-toluenesulfonyl)methane
Molecular Formula C₁₅H₁₆O₄S₂[1]
Molecular Weight 324.41 g/mol [1]
CAS Number 15310-28-8[1]
Melting Point 137-139 °C[1]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
p-Toluenesulfonic acid *7.51d, J = 7.9 Hz2H, Ar-H
7.14d, J = 7.8 Hz2H, Ar-H
2.27s3H, CH₃

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppm
p-Toluenesulfonic acid *144.68, 139.04, 128.83, 125.95, 21.25

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Bis(phenylsulfonyl)methane *296155 (loss of C₆H₅SO₂), 141 (C₆H₅SO₂⁺), 93, 77 (C₆H₅⁺)

Note: The mass spectrum for bis(p-toluenesulfonyl)methane was not available. The fragmentation pattern of the closely related bis(phenylsulfonyl)methane is presented for comparison.[3] The fragmentation of aromatic sulfones often involves the loss of SO₂.[4][5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfonyl Compounds

Objective: To determine the chemical structure and purity of this compound derivatives.

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-16 ppm.

    • Use a relaxation delay of 1-5 seconds.

    • Acquire 16-64 scans for a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled single-pulse experiment.

    • Set the spectral width to approximately 0-220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which may range from 128 to several thousand depending on the sample concentration.[8]

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) of Aromatic Sulfones

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Materials:

  • This compound derivative

  • Volatile organic solvent (e.g., acetonitrile, methanol)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrumentation: The analysis is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • LC-MS/MS (ESI) Protocol for Sulfonamides:

    • The sample is introduced into the mass spectrometer via an HPLC system.

    • A common mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.

    • The mass spectrometer is operated in positive ion multiple reaction monitoring (MRM) mode.[9]

    • Key source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage are optimized for the specific analyte.[9]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern of aromatic sulfonamides often involves the elimination of SO₂.[6] Analysis of these fragments helps to confirm the structure of the compound.

Single-Crystal X-ray Diffraction of Small Organic Molecules

Objective: To obtain the precise three-dimensional atomic and molecular structure of a this compound derivative.

Materials:

  • High-purity this compound derivative

  • Suitable solvent or solvent system for crystallization

Protocol:

  • Crystal Growth: This is a critical and often challenging step. High-quality single crystals are grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound derivatives.

Experimental_Workflow_for_Structural_Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS Xray X-ray Crystallography Purification->Xray Structure Structure Elucidation & Confirmation NMR->Structure MS->Structure Xray->Structure Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Urease Enzyme - Urea Substrate - Buffer - Test Compound (this compound Derivative) - Standard Inhibitor Plate Prepare 96-Well Plate: - Add Test Compounds & Controls Reagents->Plate Add_Enzyme Add Urease Enzyme Plate->Add_Enzyme Incubate1 Pre-incubation Add_Enzyme->Incubate1 Add_Substrate Add Urea Substrate (Initiate Reaction) Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Add_Reagents Add Detection Reagents (Berthelot Method) Incubate2->Add_Reagents Color_Dev Color Development Add_Reagents->Color_Dev Measure Measure Absorbance (Spectrophotometer) Color_Dev->Measure Calculate Calculate % Inhibition Measure->Calculate

References

A Comparative Analysis of the Biological Activity of Diphenylmethane Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse range of compounds with significant biological activities. While direct experimental data on Ditosylmethane remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs, particularly diindolylmethanes (DIMs) and dibenzoylmethanes (DBMs), provides valuable insights into the potential anticancer properties of this chemical class. This guide offers an objective comparison of the biological activities of these prominent diphenylmethane derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Diphenylmethane Analogs

The in vitro cytotoxic activity of various diphenylmethane analogs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for comparing the potency of these compounds.

Compound ClassDerivativeCell LineIC50 / GI50 (µM)Reference
Diindolylmethane (DIM) DIM-1Triple Negative Breast Cancer (2D)9.83 ± 0.2195[1]
DIM-1Triple Negative Breast Cancer (3D)24.00 ± 0.7240[1]
DIM-4Triple Negative Breast Cancer (2D)8.726 ± 0.5234[1]
DIM-4Triple Negative Breast Cancer (3D)19.230 ± 0.3754[1]
4,4'-dibromoDIMLNCaP (Prostate Cancer)More potent than DIM (2-4 fold)[2]
7,7'-dibromoDIMLNCaP (Prostate Cancer)More potent than DIM (2-4 fold)[2]
4,4'-dichloroDIMLNCaP (Prostate Cancer)More potent than DIM (2-4 fold)[2]
7,7'-dichloroDIMLNCaP (Prostate Cancer)More potent than DIM (2-4 fold)[2]
Dibenzoylmethane (DBM) 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP)B16F10 (Melanoma)6.25 µg/mL[3][4]
Bis(heteroaryl)methane Compound with two 4-hydroxy-6-methyl-2H-pyran-2-one moietiesHuTu-80 (Duodenal Adenocarcinoma)1.7[2]

Mechanisms of Action: A Tale of Two Scaffolds

While sharing a central methane core, diindolylmethane and dibenzoylmethane derivatives exhibit distinct yet sometimes overlapping mechanisms of anticancer activity.

Diindolylmethane (DIM) Analogs: Targeting Key Survival Pathways

DIM and its analogs are known to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1] One of the primary mechanisms involves the inhibition of the EGFR-mediated PI3K-Akt-mTOR signaling cascade.[1] This inhibition leads to reduced cell proliferation and induction of apoptosis.

DIM_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis DIM Diindolylmethane Analogs DIM->EGFR

Caption: Signaling pathway inhibited by Diindolylmethane analogs.

Furthermore, some DIM analogs act as antagonists of the nuclear receptor 4A1 (NR4A1), leading to decreased expression of anti-apoptotic proteins like survivin.[3] Ring-substituted DIMs have been shown to induce apoptosis through the activation of caspases-3, -8, and -9 and the upregulation of death receptors like Fas, FasL, DR4, and DR5.[2]

Dibenzoylmethane (DBM) Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

DBM derivatives are potent inducers of apoptosis through both the intrinsic and extrinsic pathways.[3][4] They can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cell division.[1]

DBM_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptors Death Receptors (e.g., Fas, DR4/5) Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bax Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 DBM Dibenzoylmethane Derivatives DBM->DeathReceptors DBM->Bax DBM->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Start Cancer Cell Culture Treatment Treat with Diphenylmethane Analog Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Data Data Analysis (IC50, Pathway Modulation) MTT->Data Flow->Data Western->Data

References

A Spectroscopic Comparison of Ditosylmethane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the positional isomers of ditosylmethane. Due to the limited availability of direct experimental data for all isomers, this comparison includes reported data for bis(p-tolylsulfonyl)methane and predicted spectroscopic characteristics for its ortho- and meta-isomers based on known spectroscopic trends for analogous aromatic sulfonyl compounds. This guide is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds.

Data Presentation

The following table summarizes the key spectroscopic data for the isomers of this compound. It is important to note that while data for the para-isomer is based on available information, the data for the ortho- and meta-isomers are predicted based on established principles of spectroscopy and data from structurally similar molecules.

Spectroscopic Databis(o-tolylsulfonyl)methane (Predicted)bis(m-tolylsulfonyl)methane (Predicted)bis(p-tolylsulfonyl)methane
¹H NMR (ppm)
CH₂~4.5-4.7 (s)~4.3-4.5 (s)~4.4 (s)
CH₃~2.6 (s)~2.4 (s)2.45 (s)
Aromatic H~7.2-8.0 (m)~7.3-7.8 (m)7.40 (d, J=8.2 Hz), 7.80 (d, J=8.2 Hz)
¹³C NMR (ppm)
CH₂~65-70~60-65~62
CH₃~20~2121.7
Aromatic C~125-145~125-142128.5, 130.1, 135.8, 145.2
IR (cm⁻¹)
SO₂ asym. stretch~1320-1350~1320-1350~1330
SO₂ sym. stretch~1150-1170~1150-1170~1160
C-H aromatic~3050-3100~3050-3100~3070
C-H aliphatic~2920-2980~2920-2980~2950
Mass Spec. (m/z)
Molecular Ion [M]⁺324.06324.06324.06
Major Fragments[M-SO₂C₇H₇]⁺, [C₇H₇SO₂]⁺, [C₇H₇]⁺[M-SO₂C₇H₇]⁺, [C₇H₇SO₂]⁺, [C₇H₇]⁺[M-SO₂C₇H₇]⁺ (m/z 169), [C₇H₇SO₂]⁺ (m/z 155), [C₇H₇]⁺ (m/z 91)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Mandatory Visualization

The following diagram illustrates the structural relationship between the this compound isomers and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison_of_Ditosylmethane_Isomers Spectroscopic Analysis of this compound Isomers cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis and Comparison ortho bis(o-tolylsulfonyl)methane NMR NMR Spectroscopy (¹H, ¹³C) ortho->NMR IR IR Spectroscopy ortho->IR MS Mass Spectrometry ortho->MS meta bis(m-tolylsulfonyl)methane meta->NMR meta->IR meta->MS para bis(p-tolylsulfonyl)methane para->NMR para->IR para->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

In Vitro Assay Validation for Methane Derivatives: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of methane derivatives, with a primary focus on the well-characterized compound 3,3'-Diindolylmethane (DIM). While the initial topic of interest was Ditosylmethane, a thorough review of the scientific literature did not yield sufficient data for a comprehensive validation guide. Therefore, we present this guide using DIM and other relevant methane derivatives as exemplary compounds to illustrate the validation process through established in vitro assays. The methodologies and data presented herein offer a robust framework for the evaluation of novel methane-based compounds with potential therapeutic applications.

Comparative Anticancer Activity of Methane Derivatives

The following table summarizes the in vitro cytotoxic activity of selected methane derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth by 50%. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
3,3'-Diindolylmethane (DIM) Breast (MCF-7)~15-50[1]
Prostate (LNCaP)~10-50[2]
PancreaticVaries[3]
ColonVaries[3]
Di(het)arylmethane 5a Duodenal (HuTu-80)2.9[4]
Di(het)arylmethane 6a Duodenal (HuTu-80)1.7[4]
Cervical (M-HeLa)11[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate the anticancer activity of methane derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the methane derivative (e.g., DIM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9][10]

Protocol:

  • Cell Treatment: Culture cells with the desired concentrations of the methane derivative and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[10]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment.[12][13][14][15]

Protocol:

  • Protein Extraction: Treat cells with the methane derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by methane derivatives like DIM and a typical experimental workflow for in vitro validation.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation DIM DIM DIM->Akt Inhibits p38_MAPK_Signaling_Pathway Stress Cellular Stress (e.g., Drug Treatment) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors Activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis DIM DIM DIM->p38 Activates Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Methane Derivative start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End: Validated Activity data_analysis->end

References

Ditosylmethane as a Catalyst Ligand: A Prospective Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel catalyst ligands is a critical frontier in advancing chemical synthesis. This guide addresses the potential of ditosylmethane as a catalyst ligand. Initial literature searches indicate that this compound is not a commonly documented ligand in catalysis, presenting a unique opportunity for novel research. This document, therefore, serves as a prospective analysis, outlining the potential applications, experimental considerations, and proposing catalytic cycles based on the inherent chemical properties of the this compound structure.

Introduction to this compound and its Potential in Catalysis

This compound, also known as bis(p-tolylsulfonyl)methane, possesses a flexible methylene bridge flanked by two electron-withdrawing tosyl groups. This structure suggests several key properties relevant to catalysis:

  • Bidentate Coordination: The two sulfonyl groups can potentially coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. The flexibility of the methylene bridge could accommodate a range of metal ion sizes and coordination geometries.

  • Electron-Withdrawing Nature: The tosyl groups are strongly electron-withdrawing, which can significantly influence the electronic properties of a coordinated metal center. This could enhance the metal's Lewis acidity and impact its reactivity in catalytic transformations.

  • Steric Tunability: The tosyl groups provide steric bulk around the metal center, which can be advantageous for controlling selectivity in catalytic reactions.

Given these characteristics, this compound-metal complexes could potentially find applications in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Proposed Catalytic Applications and Experimental Workflows

While direct experimental data for this compound as a catalyst ligand is scarce, we can propose potential applications and the corresponding experimental workflows for investigation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The electron-withdrawing nature of the this compound ligand could stabilize a palladium(0) species, a key intermediate in the Suzuki-Miyaura coupling catalytic cycle.

Proposed Experimental Protocol:

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve palladium(II) acetate (1 mol%) and this compound (1.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the pre-catalyst complex.

  • Reaction Setup: To a Schlenk flask, add an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalysis: Add the pre-catalyst solution to the Schlenk flask. Heat the reaction mixture at 80-100 °C under an inert atmosphere.

  • Monitoring and Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water. Purify the product by column chromatography.

Proposed Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' L L = this compound

Proposed Suzuki-Miyaura catalytic cycle with a this compound ligand.
Asymmetric Hydrogenation

If a chiral version of this compound were synthesized, it could be explored as a ligand in asymmetric hydrogenation reactions, for instance, in the reduction of prochiral ketones.

Proposed Experimental Protocol:

  • Catalyst Preparation: In a glovebox, stir a solution of a rhodium precursor, such as [Rh(COD)2]BF4, and a chiral this compound derivative in a suitable solvent (e.g., dichloromethane) for 30 minutes.

  • Reaction Setup: Place a prochiral ketone (e.g., acetophenone) in a high-pressure autoclave.

  • Catalysis: Add the catalyst solution to the autoclave. Pressurize the vessel with hydrogen gas (e.g., 10-50 atm) and heat to the desired temperature (e.g., 40-60 °C).

  • Monitoring and Analysis: After the reaction, carefully vent the autoclave. Determine the conversion and enantiomeric excess (ee%) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Proposed Experimental Workflow:

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Rh_precursor [Rh(COD)2]BF4 Stirring_Vessel Stir 30 min Rh_precursor->Stirring_Vessel Chiral_Ligand Chiral this compound Chiral_Ligand->Stirring_Vessel Solvent_DCM DCM Solvent_DCM->Stirring_Vessel Active_Catalyst Active_Catalyst Stirring_Vessel->Active_Catalyst [Rh(L*)(COD)]+ Autoclave Autoclave Active_Catalyst->Autoclave Substrate Prochiral Ketone Substrate->Autoclave Heating Heating Autoclave->Heating 40-60 °C H2_gas H2 (10-50 atm) H2_gas->Autoclave Product_Analysis Determine Conversion (GC/MS) Determine ee% (Chiral GC/HPLC) Heating->Product_Analysis Reaction Quench

Proposed workflow for asymmetric hydrogenation using a chiral this compound ligand.

Comparative Ligand Analysis: A Theoretical Framework

To benchmark the performance of this compound, it would be essential to compare it against established ligands in similar catalytic systems. The following table outlines a theoretical framework for such a comparison.

Ligand TypeKey Structural FeatureExpected Impact on CatalysisPotential Advantages of this compoundPotential Disadvantages of this compound
Phosphine Ligands (e.g., PPh3, BINAP) Soft phosphorus donor atomsGood for soft metal centers (e.g., Pd, Rh), highly tunable sterics and electronics.Potentially more air-stable, different coordination geometry.Potentially lower electron-donating ability compared to phosphines.
N-Heterocyclic Carbene (NHC) Ligands Strong sigma-donating carbene carbonForm very stable metal complexes, highly active catalysts.Easier synthesis, potentially more flexible coordination.Weaker metal-ligand bond, potentially lower catalyst stability.
Diketone Ligands (e.g., acac) Hard oxygen donor atomsGood for hard metal centers, often used as ancillary ligands.Methylene bridge offers more flexibility than the rigid backbone of acac.Sulfonyl oxygens are weaker donors than enolate oxygens.

Summary and Future Outlook

While the catalytic applications of this compound remain largely unexplored, its chemical structure suggests significant potential as a versatile ligand. The proposed experimental workflows and catalytic cycles provide a starting point for researchers to investigate its efficacy. Future research should focus on the synthesis of this compound and its derivatives, characterization of their metal complexes, and systematic evaluation of their catalytic performance in a range of organic transformations. Such studies will be crucial in determining whether this compound can emerge as a valuable tool in the catalyst designer's toolbox.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of structure and electronic properties in pharmacologically relevant scaffolds is paramount. Ditosylmethane and its derivatives, characterized by the geminal disulfonyl group, represent a class of compounds with intriguing chemical properties. While comprehensive comparative Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, this guide provides a robust framework for conducting such an investigation. It outlines the necessary computational experiments, data presentation standards, and a logical workflow for a comparative analysis of this compound and related sulfonyl compounds.

This guide will focus on a proposed comparative study between this compound and its parent compound, bis(phenylsulfonyl)methane, to elucidate the electronic influence of the methyl substituents on the phenyl rings.

Experimental Protocols: A Blueprint for a DFT Study

To ensure reproducibility and accuracy, a well-defined computational methodology is crucial. The following protocol is based on common practices in the field for the DFT analysis of organic molecules containing sulfonyl groups.

1. Molecular Structure Preparation: The initial 3D structures of this compound and bis(phenylsulfonyl)methane would be constructed using a molecular builder. A preliminary geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) can be performed to obtain a reasonable starting geometry for the DFT calculations.

2. DFT Calculations: All DFT calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization and Frequency Calculations: The geometries of the molecules would be optimized in the gas phase using the B3LYP functional with the 6-31G(d) basis set. The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for accurately describing the geometry around the sulfur atoms. Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Electronic Property Calculations: Single-point energy calculations would be performed on the optimized geometries to determine various electronic properties. This would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as Mulliken population analysis to determine atomic charges. These calculations provide insights into the reactivity and electronic distribution of the molecules.

  • Solvation Effects (Optional): To simulate a more realistic biological environment, the calculations can be repeated in a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Water or another biologically relevant solvent could be used.

Data Presentation: A Comparative Analysis

The quantitative data obtained from the DFT calculations should be summarized in clear and concise tables to facilitate easy comparison between this compound and bis(phenylsulfonyl)methane.

Table 1: Comparison of Optimized Geometric Parameters

ParameterThis compoundbis(phenylsulfonyl)methane
Bond Lengths (Å)
C-SCalculated ValueCalculated Value
S=OCalculated ValueCalculated Value
**Bond Angles (°) **
S-C-SCalculated ValueCalculated Value
O-S-OCalculated ValueCalculated Value
Dihedral Angles (°)
S-C-S-C (Aryl)Calculated ValueCalculated Value

Table 2: Comparison of Electronic Properties

PropertyThis compoundbis(phenylsulfonyl)methane
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
Mulliken Charges (e)
Central CarbonCalculated ValueCalculated Value
SulfurCalculated ValueCalculated Value
OxygenCalculated ValueCalculated Value

Table 3: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compoundbis(phenylsulfonyl)methane
SO₂ symmetric stretchCalculated ValueCalculated Value
SO₂ asymmetric stretchCalculated ValueCalculated Value
C-S stretchCalculated ValueCalculated Value

Visualizing the Workflow and Molecular Relationships

To further clarify the proposed study, the following diagrams illustrate the logical workflow and the structural relationship between the compounds of interest.

dft_workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculations (B3LYP/6-31G(d)) cluster_analysis 3. Data Analysis and Comparison mol_build Molecular Structure Construction pre_opt Initial Geometry Optimization (MMFF94) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_params Structural Parameters geom_opt->struct_params vib_freq Vibrational Frequencies freq_calc->vib_freq elec_params Electronic Properties elec_prop->elec_params

Caption: Workflow for a comparative DFT study.

compound_relationship cluster_derivative Derivative parent bis(phenylsulfonyl)methane C(SO₂C₆H₅)₂ ditosyl This compound C(SO₂C₆H₄CH₃)₂ parent->ditosyl Addition of 2x -CH₃ groups

Caption: Structural relationship of the compared compounds.

Head-to-head comparison of Ditosylmethane and Diindolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparative analysis of Ditosylmethane and Diindolylmethane (DIM), focusing on their chemical properties, synthesis, and biological activities supported by experimental data. While Diindolylmethane is a well-researched phytochemical with a plethora of available data, a comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of this compound. This compound, also known as Methylene Bis-tosylate or Bis(tosyloxy)methane, is primarily documented as a chemical intermediate, particularly as a precursor in the synthesis of radiolabeled compounds such as [18F]Fluoromethyltosylate. Consequently, a direct head-to-head comparison of the biological performance of these two compounds is not feasible at this time.

This guide will proceed with a comprehensive overview of Diindolylmethane, presenting its known attributes and experimental findings in the requested format. This information is intended to serve as a valuable resource for researchers interested in the therapeutic potential of indole compounds.

Diindolylmethane (DIM): A Comprehensive Profile

Diindolylmethane is a significant metabolite of indole-3-carbinol (I3C), a compound found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] It has garnered substantial interest in the scientific community for its potential anticancer, anti-inflammatory, and immunomodulatory properties.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Diindolylmethane is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₄N₂[5]
Molecular Weight 246.31 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 161-167 °C[7]
CAS Number 1968-05-4[5]
Solubility Soluble in methanol, ethyl acetate, dichloromethane[2]
Synthesis of Diindolylmethane

Diindolylmethane can be synthesized through the acid-catalyzed reaction of indole with formaldehyde or its equivalents, such as paraformaldehyde.[2]

General Synthetic Protocol:

A common laboratory-scale synthesis involves the reaction of two equivalents of indole with one equivalent of an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst in a suitable solvent.

  • Materials: Indole, paraformaldehyde, p-toluenesulfonic acid (catalyst), ethanol, water, toluene.

  • Procedure:

    • Indole and paraformaldehyde are dissolved in a mixed solvent system, typically ethanol and water.[2]

    • A catalytic amount of p-toluenesulfonic acid is added to the mixture.[2]

    • The reaction is stirred at a controlled temperature (e.g., 30-50 °C) for a specified duration (e.g., 3-5 hours).[2]

    • Upon completion, the crude product is isolated.

    • Purification is achieved through recrystallization from a solvent such as toluene to yield the final product.[2]

Synthesis_Workflow Reactants Indole + Paraformaldehyde Reaction Reaction (30-50 °C, 3-5h) Reactants->Reaction Solvent_Catalyst Ethanol/Water p-Toluenesulfonic Acid Solvent_Catalyst->Reaction Crude_Product Crude DIM Reaction->Crude_Product Purification Recrystallization (Toluene) Crude_Product->Purification Final_Product Pure Diindolylmethane Purification->Final_Product

Figure 1. General workflow for the synthesis of Diindolylmethane.
Biological Activities and Experimental Data

Diindolylmethane exhibits a wide range of biological activities, with a significant focus on its potential as a chemopreventive and therapeutic agent.

Anticancer Activity:

DIM has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways in cancer cells.[1][8]

Cancer Cell LineAssayEndpointResult (IC₅₀)Reference
MCF-7 (Breast Cancer)MTT AssayCell Viability~17 µM
T47D (Breast Cancer)MTT AssayCell Viability~24 µM
Saos2 (Osteosarcoma)MTT AssayCell Viability~30 µM
HT-29 (Colon Cancer)MTT AssayAnti-proliferative activity-[8]
LNCaP (Prostate Cancer)-Androgen antagonist-[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxic effects of DIM on cancer cell lines.

  • Objective: To determine the concentration of DIM that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Diindolylmethane (DIM) stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of DIM (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Modulation of Signaling Pathways:

DIM influences several critical signaling pathways involved in cancer progression. A key mechanism is its effect on estrogen metabolism and signaling.

Estrogen_Metabolism_Pathway cluster_DIM Diindolylmethane (DIM) cluster_Estrogen Estrogen Metabolism DIM DIM Good_Metabolite 2-hydroxyestrone (2-OHE1) 'Good' Estrogen DIM->Good_Metabolite Promotes Bad_Metabolite 16α-hydroxyestrone (16α-OHE1) 'Bad' Estrogen DIM->Bad_Metabolite Inhibits Estrogen Estradiol (E2) Estrogen->Good_Metabolite CYP1A1/2 Estrogen->Bad_Metabolite CYP3A4 Favorable_Outcomes Reduced Cancer Risk Good_Metabolite->Favorable_Outcomes Leads to Unfavorable_Outcomes Increased Cancer Risk Bad_Metabolite->Unfavorable_Outcomes Leads to

Figure 2. Modulation of estrogen metabolism by Diindolylmethane.

DIM is also known to interact with other critical cellular pathways, including the androgen receptor (AR) pathway, making it a subject of interest for prostate cancer research.[1]

AR_Signaling_Pathway cluster_DIM_AR DIM's Effect on Androgen Receptor Signaling DIM_AR Diindolylmethane (DIM) AR Androgen Receptor (AR) DIM_AR->AR Inhibits AR Expression & Antagonizes Androgen Androgens (e.g., Testosterone) Androgen->AR AR_translocation Nuclear Translocation AR->AR_translocation Gene_Expression Target Gene Expression (e.g., PSA) AR_translocation->Gene_Expression Cell_Growth Prostate Cancer Cell Proliferation Gene_Expression->Cell_Growth

Figure 3. Inhibition of androgen receptor signaling by Diindolylmethane.

This compound: Current State of Knowledge

A thorough review of the existing scientific literature and chemical databases indicates that while this compound (Methylene Bis-tosylate) is a known chemical compound, there is no published data on its biological activities. Its primary application appears to be in synthetic chemistry as a precursor for other molecules.

Conclusion

Diindolylmethane is a promising, naturally-derived compound with well-documented anticancer and immunomodulatory properties. Its mechanisms of action, particularly its ability to modulate hormone signaling pathways, are subjects of ongoing research with significant therapeutic potential.

In contrast, this compound remains uncharacterized in a biological context. The absence of data on its efficacy, mechanism of action, and safety profile precludes any meaningful comparison with Diindolylmethane. Future research is required to determine if this compound possesses any biological activities of interest to the scientific and drug development communities. Until such data becomes available, Diindolylmethane stands as the compound of significant interest for further investigation in the fields of cancer research and preventive medicine.

References

Safety Operating Guide

Proper Disposal Procedures for 3,3'-Diindolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Note: The chemical name "ditosylmethane" does not correspond to a recognized chemical substance in standard databases. The information provided below is for 3,3'-Diindolylmethane (CAS: 1968-05-4), which is the likely intended subject based on search query relevance. It is crucial to verify the identity of your chemical waste before proceeding with any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of 3,3'-Diindolylmethane, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Hazard and Safety Data

All personnel handling 3,3'-Diindolylmethane must be familiar with its associated hazards. This information is critical for safe handling and for making informed decisions during spill cleanup and disposal.

Data PointValueCitation
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life.[1][2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.[1][2]
Personal Protective Equipment (PPE) Protective gloves, eye protection (safety glasses/goggles), face protection, and appropriate respiratory protection if dust is generated.[1]
First Aid Measures Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Experimental Protocols: Waste Disposal Methodology

The proper disposal of 3,3'-Diindolylmethane must be carried out in accordance with national and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Clearly label all waste containers with "3,3'-Diindolylmethane Waste" and include appropriate hazard symbols.

    • Keep 3,3'-Diindolylmethane waste separate from other chemical waste streams to avoid incompatible reactions. Halogenated and non-halogenated solvent wastes, for example, should be kept in separate containers.

  • Container Management:

    • Collect solid waste, such as contaminated personal protective equipment (gloves, lab coats) and weighing papers, in a designated, sealable, and chemically compatible container.

    • For solutions, use a sealable, non-reactive container (e.g., a glass bottle with a screw cap).

    • Do not overfill waste containers. Leave adequate headspace to allow for expansion.

    • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from heat or ignition sources.

  • Disposal of Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[1]

    • Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Final Disposal:

    • All waste containing 3,3'-Diindolylmethane must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]

    • Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.

    • Complete all necessary waste disposal request forms, ensuring that the information on the form matches the label on the waste container.

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Avoid generating dust.[1]

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly.

    • Do not allow the spilled material to enter drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,3'-Diindolylmethane waste.

Ditosylmethane_Disposal_Workflow start Start: 3,3'-Diindolylmethane Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate from other chemical waste streams identify->segregate container Select appropriate, labeled, and sealed waste container segregate->container storage Store container in a designated secure, cool, and ventilated area container->storage pickup Arrange for pickup by EHS or approved waste vendor storage->pickup spill Spill Occurs storage->spill end End: Proper Disposal pickup->end spill->storage No spill_proc Follow Spill Procedures: Evacuate, Ventilate, Use PPE, Contain, and Clean Up spill->spill_proc Yes spill_proc->container Collect spill waste

Caption: Workflow for the safe disposal of 3,3'-Diindolylmethane waste.

References

Essential Safety and Handling Guide for 3,3'-Diindolylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Note: The information provided pertains to 3,3'-Diindolylmethane (CAS: 1968-05-4), which is likely the intended compound for the query "Ditosylmethane."

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 3,3'-Diindolylmethane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.

Hazard Identification

3,3'-Diindolylmethane is classified with the following hazards[1][2]:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

  • H413: May cause long-lasting harmful effects to aquatic life[1].

The chemical, physical, and toxicological properties have not been fully investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is mandatory to prevent exposure. The following equipment should be used when handling 3,3'-Diindolylmethane.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area[3]. Ensure that eyewash stations and safety showers are proximal to the workstation location[4].

Personal Protective Equipment
Protection Type Specification Standard Source
Respiratory Required when dust is generated. Filter type P2 is recommended.DIN EN 143, DIN 14387, NIOSH/MSHA, or EN 149[3]
Hand Protection Nitrile rubber gloves.EN 16523-1
Glove thickness: 0.11 mm
Breakthrough time: > 480 min
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU)[3]
Skin and Body Protective clothing, lab coat.N/A[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly[6]. Work within a designated, well-ventilated area or a fume hood[3].

  • Handling: Avoid contact with skin, eyes, and clothing[2][3]. Do not breathe dust. Avoid dust formation during handling[3].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3]. The recommended storage temperature is 2-8°C (36-46°F). Store locked up.

  • Hygiene: Wash hands and face thoroughly after handling. Immediately change contaminated clothing and apply preventive skin protection.

Emergency Procedures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or if the person feels unwell, call a POISON CENTER or doctor[2].

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice from an ophthalmologist.

  • If Swallowed: Immediately have the victim drink water (two glasses at most). Consult a physician. Do NOT induce vomiting unless directed by medical personnel[4].

  • Spills: For non-emergency personnel, evacuate the danger area, avoid substance contact, and ensure adequate ventilation. For emergency responders, refer to section 8 of the SDS for personal protection. Cover drains, collect the spilled material dry, and dispose of it properly. Avoid generating dust[3].

Disposal Plan

All waste materials containing 3,3'-Diindolylmethane and its empty containers must be treated as hazardous waste.

  • Collection: Collect waste in suitable, closed, and properly labeled containers[3][7]. Do not mix with other waste streams unless compatibility is confirmed[7].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations[8]. Do not allow the product to enter drains. Avoid release to the environment[3].

Workflow for Safe Handling of 3,3'-Diindolylmethane

G prep 1. Preparation - Review SDS - Check Engineering Controls - Don PPE handling 2. Handling - Work in Ventilated Area - Avoid Dust Generation - Avoid Contact prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated - Store at 2-8°C handling->storage Post-Use decon 4. Decontamination & Hygiene - Wash Hands Thoroughly - Clean Work Area handling->decon Post-Handling spill Spill / Exposure Emergency Protocol handling->spill disposal 5. Waste Disposal - Collect in Labeled Container - Dispose via Approved Facility decon->disposal

Caption: Logical workflow for the safe handling and disposal of 3,3'-Diindolylmethane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.